hDHODH-IN-15
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H18N2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-(4-prop-2-ynoylpiperazin-1-yl)penta-2,4-dien-1-one |
InChI |
InChI=1S/C19H18N2O4/c1-2-18(22)20-9-11-21(12-10-20)19(23)6-4-3-5-15-7-8-16-17(13-15)25-14-24-16/h1,3-8,13H,9-12,14H2/b5-3+,6-4+ |
InChI 键 |
IPMCIQFBXSWPDF-GGWOSOGESA-N |
产品来源 |
United States |
Foundational & Exploratory
hDHODH-IN-15: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1] By targeting this enzyme, this compound effectively disrupts the production of pyrimidines, essential building blocks for DNA and RNA.[1] This mechanism of action makes it a compound of significant interest for research in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols.
Core Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis
The primary molecular target of this compound is the mitochondrial enzyme dihydroorotate dehydrogenase (hDHODH).[1] This enzyme catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1][2] By inhibiting hDHODH, this compound leads to a depletion of the intracellular pyrimidine pool, which in turn arrests the proliferation of rapidly dividing cells that are highly dependent on this pathway for nucleic acid synthesis.[1]
Signaling Pathway: de novo Pyrimidine Synthesis
The inhibition of hDHODH by this compound occurs within the context of the de novo pyrimidine synthesis pathway, which is crucial for the production of uridine monophosphate (UMP), the precursor for all other pyrimidines.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the available data.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 210 | [3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 (nM) | Reference |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [3] |
Induction of Ferroptosis
A significant downstream effect of hDHODH inhibition is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The mechanism involves the role of hDHODH in regenerating ubiquinol (CoQH2), a potent radical-trapping antioxidant, from ubiquinone (CoQ) in the mitochondrial inner membrane. By inhibiting hDHODH, this compound disrupts this process, leading to increased mitochondrial lipid peroxidation and subsequent ferroptosis.
Downstream Cellular Consequences
The depletion of pyrimidines initiated by this compound triggers a cascade of cellular events, particularly in rapidly proliferating cells. These consequences include:
-
Cell Cycle Arrest: Insufficient nucleotides for DNA replication leads to an arrest in the S-phase of the cell cycle.
-
Replication Stress: The imbalance in the nucleotide pool causes stalling of replication forks, leading to DNA damage and activation of DNA damage response pathways.
-
Nucleolar Stress: Ribosomal RNA (rRNA) synthesis is highly dependent on a continuous supply of pyrimidines. Inhibition of hDHODH can lead to nucleolar stress, characterized by the disruption of ribosome biogenesis.[2]
-
p53 Activation: Both replication stress and nucleolar stress can lead to the stabilization and activation of the tumor suppressor protein p53, which can further contribute to cell cycle arrest and apoptosis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: hDHODH Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
Principle: The enzymatic activity of hDHODH is measured by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor. The rate of decrease in absorbance at 600 nm is proportional to hDHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the recombinant hDHODH enzyme to all wells except for the no-enzyme control.
-
Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO and decylubiquinone in the assay buffer.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode using a microplate reader.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound on the viability of cancer cell lines.
Principle: A colorimetric assay, such as the MTT or Cell Counting Kit-8 (CCK-8) assay, is used to measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density (e.g., 2.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 24 or 48 hours).[5]
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[5]
-
Measure the absorbance at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50/IC50 value.
Conclusion
This compound is a potent inhibitor of hDHODH, exerting its primary effect through the depletion of the cellular pyrimidine pool. This leads to a cascade of downstream events including cell cycle arrest, replication stress, and the induction of ferroptosis. The detailed mechanisms and protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of hDHODH inhibition in various disease models. Further research into the specific in vivo efficacy and safety profile of this compound will be crucial for its potential translation into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-15: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a synthetic, small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] As a piperine derivative, this compound has demonstrated potent inhibitory activity against hDHODH and cytotoxic effects in various cancer cell lines.[3] Its mechanism of action, centered on the depletion of the pyrimidine pool and induction of ferroptosis, suggests its potential as a therapeutic agent in diseases characterized by rapid cell proliferation, such as cancer.[2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Core Function and Mechanism of Action
The primary molecular target of this compound is dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the synthesis of pyrimidines, which are critical building blocks for DNA and RNA.[2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to an arrest of proliferation in rapidly dividing cells that are highly dependent on this synthesis pathway.[2]
Furthermore, recent studies have revealed that this compound exerts its anticancer effects by inducing ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3] The cytotoxicity of this compound can be reversed by treatment with ferroptosis inhibitors.[3] This is supported by the observation of changes in intracellular markers of ferroptosis, including lipid peroxidation, Fe2+ levels, glutathione (GSH), and 4-hydroxynonenal (4-HNE).[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 11 µM | [2] |
| This compound (Compound H19) | Human DHODH | 0.21 µM | [3] |
Table 1: Enzymatic Inhibition of DHODH by this compound
| Compound | Cell Line | Assay Type | IC50 | Source |
| This compound (Compound H19) | NCI-H226 (Lung Cancer) | Cytotoxicity | 0.95 µM | [3] |
| This compound (Compound H19) | HCT-116 (Colon Cancer) | Cytotoxicity | 2.81 µM (approx.) | [3] |
| This compound (Compound H19) | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 2.81 µM (approx.) | [3] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
DHODH Enzyme Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).[4]
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH, and CoQ10.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Add DCIP to each well.
-
Initiate the enzymatic reaction by adding DHO.
-
Immediately measure the decrease in absorbance at 650 nm over a 10-minute period using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of DHODH by this compound initiates a cascade of cellular events, primarily impacting pyrimidine synthesis and inducing ferroptosis.
Caption: Mechanism of this compound action on pyrimidine synthesis and ferroptosis.
Inhibition of DHODH by this compound leads to a depletion of the pyrimidine pool, which in turn causes cell cycle arrest and inhibits the proliferation of rapidly dividing cells.[2] Concurrently, this compound induces ferroptosis, characterized by increased lipid peroxidation, elevated intracellular ferrous iron, and depletion of glutathione.[3]
The activity of DHODH is also linked to the mitochondrial electron transport chain.[5] DHODH inhibition can affect cellular respiration and is connected to other signaling pathways, including those regulated by p53 and c-Myc.[6][7] Depletion of pyrimidines can lead to ribosomal stress, which in turn can activate the p53 tumor suppressor pathway.[8] Furthermore, DHODH has been identified as a transcriptional target of the oncoprotein c-Myc, and DHODH inhibitors have been shown to downregulate c-Myc expression.[6]
Caption: General experimental workflow for characterizing this compound.
This workflow outlines the key in vitro experiments to characterize the activity of this compound. It begins with determining the direct inhibitory effect on the DHODH enzyme, followed by assessing its impact on cancer cell proliferation and its ability to induce ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of piperine derivatives as inhibitors of human dihydroorotate dehydrogenase to induce ferroptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-15: A Technical Guide to its Function in Pyrimidine Synthesis
For Immediate Release
This technical guide provides an in-depth analysis of hDHODH-IN-15, a synthetic, small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH). Designed for researchers, scientists, and drug development professionals, this document details the core function of this compound in the de novo pyrimidine synthesis pathway, its mechanism of action, and comprehensive experimental protocols for its evaluation.
Core Function and Mechanism of Action
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This mitochondrial enzyme is critical for the conversion of dihydroorotate to orotate, a pivotal step in the production of pyrimidines, which are essential building blocks for DNA and RNA.[2]
By targeting hDHODH, this compound effectively depletes the cellular pool of pyrimidines. This depletion leads to the arrest of proliferation in rapidly dividing cells, such as cancer cells, which are highly dependent on this synthesis pathway for their growth and survival.[2] The inhibition of DHODH by compounds like this compound triggers a cascade of cellular events, including cell cycle arrest and apoptosis.[3]
Quantitative Data: In Vitro Potency and Cellular Activity
The inhibitory activity of this compound has been quantified against its molecular target, human DHODH, and its anti-proliferative effects have been assessed in various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Assay | EC50 / IC50 (nM) | Reference |
| This compound | Human DHODH | 210 | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [4] |
Signaling Pathways and Cellular Consequences of hDHODH Inhibition
The primary signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. The resulting pyrimidine starvation has significant downstream consequences, including the activation of the p53 tumor suppressor pathway and the downregulation of the oncogene c-Myc.[3][5]
Experimental Protocols
hDHODH Enzyme Inhibition Assay (DCIP-Based)
This assay measures the in vitro inhibitory activity of this compound against recombinant human DHODH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotic acid (DHO) - Substrate
-
2,6-dichloroindophenol (DCIP) - Electron Acceptor
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and varying concentrations of this compound. Include a vehicle control (DMSO only).
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DHO and DCIP to the wells.
-
Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[3]
-
Calculate the rate of reaction for each inhibitor concentration and normalize to the vehicle control to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for cell growth inhibition.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48-72 hours). Include a vehicle-only control.
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550-600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the EC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Objective: To determine the effect of this compound on inducing programmed cell death.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of this compound for the desired time. Include an untreated control.
-
Harvest the cells and wash them with cold 1X PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI solution to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[1]
This technical guide provides a foundational understanding of this compound's role in pyrimidine synthesis and its potential as a research tool and therapeutic agent. The provided data and protocols offer a starting point for further investigation into the biological effects of this potent hDHODH inhibitor.
References
Target Validation of hDHODH-IN-15 in Cancer Cells: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Human dihydroorotate dehydrogenase (hDHODH) has emerged as a significant therapeutic target in oncology due to the reliance of rapidly proliferating cancer cells on the de novo pyrimidine biosynthesis pathway. Inhibition of this mitochondrial enzyme depletes the necessary precursors for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive framework for the target validation of novel hDHODH inhibitors, using hDHODH-IN-15 as a focal point. We detail the core mechanism of action, present comparative quantitative data for key inhibitors, outline detailed experimental protocols for target validation, and illustrate critical pathways and workflows.
Introduction: hDHODH as a Therapeutic Target in Cancer
Cellular metabolism is a cornerstone of biological activity, and its dysregulation is a hallmark of cancer.[1] Cancer cells exhibit an increased demand for nucleotides to sustain rapid proliferation and DNA replication.[2] This demand is met through two primary pathways: the salvage pathway and the de novo synthesis pathway. While most normal, differentiated cells rely on the salvage pathway, many cancer types are highly dependent on de novo pyrimidine biosynthesis, creating a therapeutic window.[1][2][3]
The fourth and rate-limiting step in this pathway is catalyzed by dihydroorotate dehydrogenase (DHODH), a flavin-dependent enzyme located on the inner mitochondrial membrane.[2][4][5] DHODH facilitates the oxidation of dihydroorotate (DHO) to orotate.[5][6] Its inhibition leads to a depletion of the pyrimidine pool, thereby halting the proliferation of cells dependent on this pathway.[7] Consequently, hDHODH is a validated therapeutic target for various malignancies, including acute myeloid leukemia (AML), melanoma, and lymphoma.[3][8][9]
This compound is a small-molecule inhibitor of DHODH.[7] This guide outlines the necessary steps to validate its targeting of hDHODH in cancer cells, providing the scientific community with a blueprint for evaluating this and other novel inhibitors in the class.
Core Mechanism and Cellular Consequences of hDHODH Inhibition
The primary mechanism of action for hDHODH inhibitors like this compound is the competitive or non-competitive blockage of the enzyme's activity. This intervention has several downstream consequences within cancer cells:
-
Pyrimidine Depletion: The most immediate effect is the halt in the conversion of DHO to orotate, leading to an accumulation of the substrate (DHO) and a depletion of downstream products, including uridine monophosphate (UMP), the precursor for all pyrimidines.[5][10]
-
Cell Cycle Arrest: The lack of pyrimidines for DNA synthesis predominantly causes cells to arrest in the S-phase of the cell cycle.[3][11][12]
-
Induction of Apoptosis: Sustained pyrimidine starvation can activate tumor suppressor pathways, such as p53, leading to programmed cell death.[2][11]
-
Induction of Ferroptosis: Emerging evidence suggests that hDHODH inhibition can also induce ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, by disrupting the enzyme's role in mitochondrial bioenergetics.[11][13]
-
Modulation of Signaling Pathways: The effects of hDHODH inhibition extend to critical cancer signaling pathways. Notably, a reduction in pyrimidine pools can lead to the downregulation of oncogenes like c-Myc.[8]
Quantitative Data: Comparative Efficacy of hDHODH Inhibitors
The potency of hDHODH inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays. Publicly available data for this compound is limited, but its activity against rat liver DHODH has been reported.[7] For a comprehensive understanding, its performance should be benchmarked against well-characterized inhibitors like Brequinar and Teriflunomide (the active metabolite of Leflunomide).
Table 1: Inhibitory Activity of this compound
| Compound | Target | Assay Type | Parameter | Value |
|---|---|---|---|---|
| Dhodh-IN-15 | Rat Liver DHODH | Enzymatic Assay | IC50 | 11 µM[7] |
| Dhodh-IN-1 | Human DHODH | Enzymatic Assay | IC50 | 25 nM[14] |
| Dhodh-IN-1 | Jurkat cells | Cell Proliferation | IC50 | 0.02 µM[14] |
Table 2: Comparative Efficacy of Selected hDHODH Inhibitors in Cancer Cells
| Inhibitor | Cell Line | Cancer Type | Parameter | Value (nM) |
|---|---|---|---|---|
| Brequinar | MOLM-13 | Acute Myeloid Leukemia | IC50 | 5.2 - 12[15] |
| Brequinar | HL-60 | Acute Myeloid Leukemia | IC50 | 4.5[16] |
| Teriflunomide (A771726) | HL-60 | Acute Myeloid Leukemia | IC50 | 411[16] |
| Teriflunomide (A771726) | A375 | Melanoma | IC50 | ~25,000[3] |
| BAY 2402234 | BT054 GSCs | IDH-mutant Glioma | IC50 | ~10[17] |
| Dhodh-IN-16 | MOLM-13 | Acute Myeloid Leukemia | IC50 | 0.2[15][18] |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | IC50 | 0.396[15][18][19] |
| H-006 | Human DHODH | Enzymatic Assay | IC50 | 3.8[20] |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | IC50 | 108,200[13] |
| Leflunomide | SW620 | Colorectal Cancer | IC50 | 173,900[13] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols for Target Validation
Validating that the cytotoxic effects of this compound are a direct result of its interaction with hDHODH is critical. A logical workflow of biochemical, cellular, and direct target engagement assays is required.
This biochemical assay directly measures the inhibition of recombinant human DHODH.
-
Principle: The assay monitors the DHODH-dependent reduction of the chromogenic electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600-650 nm.[16][20]
-
Materials:
-
Recombinant human DHODH protein
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
DCIP
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
-
Methodology:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
In a 96-well plate, add assay buffer, recombinant hDHODH (e.g., 5-10 nM final concentration), and the this compound dilutions.
-
Add CoQ10 (100 µM) and DCIP (200 µM).
-
Pre-incubate the mixture for 30 minutes at 25°C to allow for inhibitor binding.[16][20]
-
Initiate the reaction by adding DHO (500 µM).
-
Immediately measure the decrease in absorbance at 650 nm over 10-15 minutes using a microplate reader in kinetic mode.[18][20]
-
Calculate the reaction rate and plot the percent inhibition against inhibitor concentration to determine the IC50 value.[21]
-
This assay determines the effect of the inhibitor on cancer cell proliferation.
-
Principle: Measures the metabolic activity of viable cells, which correlates with cell number.
-
Methodology:
-
Seed cancer cells (e.g., MOLM-13, HL-60) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to stabilize for 24 hours.[22]
-
Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).[22]
-
For MTT assay: Add MTT solution and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read absorbance.[11]
-
For CellTiter-Glo assay: Add the reagent, which measures ATP levels, and read the resulting luminescence.
-
Plot cell viability against inhibitor concentration to determine the cellular IC50 value.[23]
-
This is the definitive functional assay to confirm on-target activity.
-
Principle: If the inhibitor's anti-proliferative effect is due to blocking the de novo pyrimidine pathway, supplementing the media with uridine will allow cells to produce pyrimidines via the salvage pathway, thus "rescuing" them from the inhibitor's effect.[10][22]
-
Methodology:
-
Perform the cell viability assay (Protocol 2) in parallel.
-
In one set of plates, co-treat the cells with the serial dilution of this compound and a fixed concentration of uridine (e.g., 100 µM).[22]
-
In the other set, treat with the inhibitor alone.
-
After 72 hours, measure viability.
-
Validation Criterion: A significant rightward shift in the IC50 curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of pyrimidine synthesis.[22]
-
This assay provides direct evidence of target inhibition within the cell.
-
Principle: Inhibition of hDHODH will cause a measurable accumulation of its substrate, dihydroorotate (DHO), and a depletion of its product, orotate.[14][17]
-
Methodology:
-
Treat cancer cells with this compound at a concentration around its IC50 value (e.g., 1x and 10x IC50) for 24 hours.[14]
-
Harvest the cells and perform metabolite extraction using a cold solvent (e.g., 80% methanol).[14]
-
Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular levels of DHO and orotate.
-
Validation Criterion: A dose-dependent increase in DHO and a corresponding decrease in orotate levels provide strong evidence of target engagement.[14]
-
Conclusion
The validation of hDHODH as a therapeutic target in cancer is well-established, capitalizing on the metabolic vulnerabilities of rapidly dividing tumor cells. For a novel inhibitor such as this compound, a rigorous and systematic approach to target validation is paramount. The combination of biochemical assays to confirm direct enzyme inhibition, cellular assays to establish anti-proliferative efficacy, and specific on-target validation experiments like the uridine rescue and metabolomic profiling provides a robust data package. This framework not only confirms the intended mechanism of action but also builds confidence for further preclinical and clinical development. The successful application of these methodologies will be essential in advancing this compound and other next-generation DHODH inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. De novo pyrimidine synthesis is a targetable vulnerability in IDH mutant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
The Role of Human Dihydroorotate Dehydrogenase (hDHODH) in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human dihydroorotate dehydrogenase (hDHODH) has emerged as a critical therapeutic target in the management of autoimmune diseases. This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including activated lymphocytes.[1][2] By inhibiting hDHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is restricted, leading to a cytostatic effect on pathogenic T and B cells that drive autoimmune responses.[3][4] This guide provides an in-depth technical overview of the role of hDHODH in key autoimmune disease models, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Mechanism of Action of hDHODH Inhibitors
hDHODH is a flavin-dependent mitochondrial enzyme that converts dihydroorotate to orotate.[5][6] Its inhibition leads to the depletion of the pyrimidine pool, which has profound effects on lymphocyte function. Activated T and B lymphocytes, unlike many other cell types, rely heavily on the de novo pyrimidine synthesis pathway to meet the metabolic demands of clonal expansion.[4][7] Resting lymphocytes can utilize the pyrimidine salvage pathway, rendering them less susceptible to hDHODH inhibition.[8] This selective action on proliferating lymphocytes is a key advantage of hDHODH inhibitors, minimizing broad immunosuppression.[9]
The primary downstream effect of hDHODH inhibition is cell cycle arrest, primarily at the G1/S phase, preventing the proliferation of autoreactive lymphocytes.[8] Furthermore, some studies suggest that hDHODH inhibitors may also modulate T-cell differentiation, favoring a shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 phenotype.[10]
Signaling Pathway of hDHODH Inhibition
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine synthesis pathway and the consequences of its inhibition on lymphocyte proliferation.
Quantitative Data on hDHODH Inhibitors in Autoimmune Disease Models
The efficacy of hDHODH inhibitors has been evaluated in various animal models of autoimmune diseases. The following tables summarize key quantitative data from these studies.
In Vitro Inhibitory Activity
| Compound | Target | Assay | IC50 (nM) | Reference(s) |
| Brequinar | Human DHODH | Enzyme Activity | 4.5 - 20 | [11][12] |
| Teriflunomide | Human DHODH | Enzyme Activity | 24.5 - 407.8 | [11] |
| A77 1726 (active metabolite of Leflunomide) | Human DHODH | Enzyme Activity | 411 | [11][12] |
| Vidofludimus | Human DHODH | DHO Oxidation | ~100 (2.6x more potent than Teriflunomide) | [13] |
| Indoluidin D | Human DHODH | Enzyme Activity | 210 | [12] |
In Vivo Efficacy in Rheumatoid Arthritis Models
Model: Collagen-Induced Arthritis (CIA)
| Compound | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Leflunomide | Rat | Prophylactic & Therapeutic | Prevention of disease onset, reduced disease severity. | [14] |
| Teriflunomide | Rat | Therapeutic (10-day) | Dose-dependent reduction in paw swelling and bone lesions. |
In Vivo Efficacy in Multiple Sclerosis Models
Model: Experimental Autoimmune Encephalomyelitis (EAE)
| Compound | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Teriflunomide | Dark Agouti Rat | Prophylactic (3 & 10 mg/kg) | Delayed disease onset, reduced maximal and cumulative scores. | [15] |
| Teriflunomide | Dark Agouti Rat | Therapeutic (3 & 10 mg/kg at onset) | Significantly reduced maximal and cumulative disease scores. | [15] |
| Teriflunomide | Dark Agouti Rat | Therapeutic (10 mg/kg) | Reduced inflammation, demyelination, and axonal loss by up to 70-90%. Attenuated infiltration of T cells, NK cells, macrophages, and neutrophils in the spinal cord. | [8][16] |
| Vidofludimus | Rat | N/A | Dose-dependent inhibition of cumulative disease scores. | [13] |
In Vivo Efficacy in Systemic Lupus Erythematosus Models
Model: MRL/lpr Mice
| Compound | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Leflunomide | Mouse | N/A | Discussed as a potential treatment. | [14] |
| Farnesylthiosalicylate (Ras inhibitor with immunomodulatory effects) | MRL/lpr Mouse | 5 mg/kg/day, 5 times/week from 6 weeks of age | Amelioration of proteinuria, normalized grip strength, significant decrease in lymphadenopathy and spleen/lymph node weights. | [17] |
In Vivo Efficacy in Inflammatory Bowel Disease Models
Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
| Compound | Species | Dosing Regimen | Key Outcomes | Reference(s) |
| Novel DHODH Inhibitor (Cpd I-56) | C57BL/6 Mouse | 30 mg/kg p.o. for 12 days | Restored colon length. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of studies evaluating hDHODH inhibitors. Below are summarized protocols for key autoimmune disease models.
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to study rheumatoid arthritis due to its pathological and immunological similarities.[9][18]
Materials:
-
Animals: DBA/1J mice (highly susceptible) or C57BL/6 mice (less susceptible, require chicken type II collagen), 7-8 weeks old.[9][18][19]
-
Collagen: Bovine or chicken type II collagen.[9]
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[9]
-
Mycobacterium tuberculosis H37RA: For inclusion in CFA.[9]
Procedure:
-
Preparation of Emulsion: Dissolve type II collagen in 0.05M acetic acid. Emulsify the collagen solution with an equal volume of CFA.[18][20]
-
Primary Immunization (Day 0): Inject 100 µL of the emulsion intradermally at the base of the tail.[20]
-
Booster Immunization (Day 21): Prepare an emulsion of type II collagen with IFA. Inject 100 µL of the booster emulsion at a different site near the base of the tail.[18][20]
-
Disease Assessment: Monitor mice for signs of arthritis starting from day 21. Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.[18][20]
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammation and demyelination of the central nervous system.[1][21]
Materials:
-
Antigen: Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[21][23]
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[21]
-
Pertussis Toxin (PTX): To enhance the immune response and permeability of the blood-brain barrier.[21]
Procedure:
-
Immunization (Day 0): Subcutaneously inject mice with 200 µg of MOG35-55 emulsified in CFA.[21][23]
-
PTX Administration: Immediately after immunization and again 24-48 hours later, intraperitoneally inject 0.2 µg of PTX.[21][23]
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. A common scoring scale is: 0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=complete hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund or dead.[8][22]
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model is used to study inflammatory bowel disease, particularly ulcerative colitis. DSS is a chemical toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.[3][5][24]
Materials:
-
Animals: C57BL/6 or BALB/c mice.[3]
-
Dextran Sulfate Sodium (DSS): Molecular weight of 36-50 kDa.[3][5]
Procedure:
-
Induction of Acute Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-10 consecutive days.[3][24]
-
Induction of Chronic Colitis: Administer repeated cycles of DSS (e.g., 1-3% DSS for 7 days) followed by a recovery period with regular drinking water (7-14 days).[3][24]
-
Disease Activity Index (DAI): Monitor mice daily for weight loss, stool consistency, and rectal bleeding. Each parameter is scored on a scale of 0-4.
Experimental Workflow for In Vivo Testing of hDHODH Inhibitors
The following diagram outlines a typical workflow for evaluating the efficacy of a novel hDHODH inhibitor in an autoimmune disease model.
Logical Relationship of hDHODH Inhibition and Downstream Effects
This diagram illustrates the cause-and-effect cascade initiated by hDHODH inhibition.
Conclusion
hDHODH is a well-validated target for the treatment of autoimmune diseases, with approved drugs like leflunomide and teriflunomide demonstrating clinical efficacy. Preclinical studies in various animal models, including collagen-induced arthritis, experimental autoimmune encephalomyelitis, and DSS-induced colitis, have been instrumental in elucidating the mechanism of action and therapeutic potential of hDHODH inhibitors. By selectively targeting the metabolic requirements of proliferating lymphocytes, these agents offer a promising approach to modulating the pathogenic immune responses that underlie autoimmune disorders. The continued investigation of novel hDHODH inhibitors with improved potency and safety profiles holds significant promise for the future of autoimmune disease therapy.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydro-orotate dehydrogenase is physically associated with the respiratory complex and its loss leads to mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Teriflunomide Attenuates Immunopathological Changes in the Dark Agouti Rat Model of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 10. Restriction of de novo pyrimidine biosynthesis inhibits Th1 cell activation and promotes Th2 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Teriflunomide reduces behavioral, electrophysiological, and histopathological deficits in the Dark Agouti rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chondrex.com [chondrex.com]
- 19. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Video: Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
- 22. Experimental autoimmune encephalomyelitis induction and monitoring [bio-protocol.org]
- 23. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanism of Colitis induction by Dextran Sodium Sulfate [tdblabs.se]
The Role of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibition in Viral Replication: A Technical Guide
A comprehensive overview for researchers, scientists, and drug development professionals on the mechanism, efficacy, and study of hDHODH inhibitors as broad-spectrum antiviral agents.
Note to the reader: This guide addresses the topic of human dihydroorotate dehydrogenase (hDHODH) inhibitors and their role in viral replication studies. While the initial query specified "hDHODH-IN-15," a thorough review of publicly available scientific literature did not yield specific data for a compound with this designation. Therefore, this document provides a comprehensive overview of the subject by summarizing the extensive research on other well-characterized hDHODH inhibitors, serving as a technical guide to the field.
Introduction: Targeting the Host for Broad-Spectrum Antiviral Therapy
Viruses, as obligate intracellular parasites, are fundamentally reliant on the host cell's metabolic machinery for their replication.[1] A critical pathway for many viruses, particularly RNA viruses, is the de novo pyrimidine biosynthesis pathway, which supplies the necessary nucleotides for viral genome synthesis.[1][2] Human dihydroorotate dehydrogenase (hDHODH) is a key, rate-limiting mitochondrial enzyme in this pathway, catalyzing the conversion of dihydroorotate to orotate.[1][3] This dependency makes hDHODH a compelling target for host-directed antiviral therapy. By inhibiting hDHODH, the intracellular pyrimidine pool is depleted, effectively "starving" the virus of essential building blocks for replication.[1] This host-centric approach offers the significant advantages of broad-spectrum activity against a wide range of viruses and a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.[1][2]
Mechanism of Action of hDHODH Inhibitors
The primary antiviral mechanism of hDHODH inhibitors is the depletion of the pyrimidine nucleotide pool, which directly hinders the replication and transcription of viral RNA.[4][5] In addition to this primary mechanism, inhibition of hDHODH has been shown to stimulate the innate immune response by inducing the expression of interferon-stimulated genes (ISGs).[4][5] This dual action of simultaneously limiting viral replication and enhancing the host's antiviral defenses makes hDHODH inhibitors a particularly promising class of antiviral agents.[4]
Mechanism of hDHODH inhibitor antiviral activity.
Quantitative In Vitro Efficacy of hDHODH Inhibitors
A range of hDHODH inhibitors have demonstrated potent antiviral activity against numerous, clinically significant viruses. The in vitro efficacy of these compounds is typically quantified by the half-maximal effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.
| Inhibitor | Virus | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| S416 | SARS-CoV-2 | - | Vero | 0.017 | 178.6 | 10,505.88[6] |
| Influenza A | WSN | MDCK | 0.061 | >100 | >1639 | |
| S312 | SARS-CoV-2 | - | Vero | 1.56 | >158.2 | >101.41 |
| Influenza A | WSN | MDCK | 2.37 | >100 | >42.19 | |
| Brequinar | Dengue Virus (DENV) | - | - | 0.017 - 0.061 | - | -[7] |
| Zika Virus (ZIKV) | - | - | 0.017 - 0.061 | - | -[7] | |
| Influenza A | H1N1 | - | 0.241 | 2.87 | 11.91[2] | |
| Teriflunomide | Foot-and-mouth disease virus | - | IBRS-2 | ~300 | 542.7 | ~1.8[4] |
| Influenza A | WSN | - | 35.02 | 178.50 | 5.10[2] | |
| IMU-838 (Vidofludimus) | SARS-CoV-2 | - | - | - | - | - |
| MEDS433 | Influenza A and B | - | - | Potent, dose-dependent | - | -[8] |
| Compound 11 | Influenza A | A/PR/8/34(H1N1) | MDCK | 0.85 | >200 | >235 |
| SARS-CoV-2 | - | Vero | 3.60 | >200 | >55[7] |
Experimental Protocols for Antiviral and Cytotoxicity Assays
The evaluation of hDHODH inhibitors requires robust in vitro assays to determine their antiviral efficacy and cytotoxicity. Standard methodologies are outlined below.
Antiviral Assays
a) Cytopathic Effect (CPE) Inhibition Assay:
This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates.[9]
-
Compound Treatment: Add serial dilutions of the hDHODH inhibitor to the cells.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the untreated, infected control wells.
-
Quantification: Assess cell viability using a reagent such as MTT or MTS. The EC50 is the compound concentration that results in 50% protection from virus-induced cell death.[10]
b) Plaque Reduction Assay:
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus Adsorption: Infect the cells with a dilution of virus that produces a countable number of plaques.
-
Compound Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Quantification: Fix and stain the cells to visualize and count the plaques. The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the untreated control.[2]
Workflow for a CPE inhibition assay.
Cytotoxicity Assay
a) MTT/MTS Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.[2]
-
Compound Treatment: Add serial dilutions of the hDHODH inhibitor to the wells.
-
Incubation: Incubate the plate for a duration that corresponds to the antiviral assay to ensure an accurate assessment of cytotoxicity under similar conditions.[2]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Quantification: Measure the absorbance of the formazan product. The CC50 is the compound concentration that reduces cell viability by 50% compared to the untreated control cells.[2]
Workflow for an MTT/MTS cytotoxicity assay.
Conclusion and Future Directions
The inhibition of hDHODH represents a potent and promising strategy for the development of broad-spectrum antiviral therapeutics. The dual mechanism of pyrimidine pool depletion and innate immune stimulation, coupled with a high barrier to resistance, makes this an attractive area for further research. Future studies will likely focus on the development of novel hDHODH inhibitors with improved potency and pharmacokinetic profiles, as well as their evaluation in in vivo models of viral disease. The combination of hDHODH inhibitors with direct-acting antivirals is also a promising avenue to enhance efficacy and combat drug resistance.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.unito.it [iris.unito.it]
- 9. benchchem.com [benchchem.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Discovery and Synthesis of hDHODH-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of hDHODH-IN-15, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH). This compound, also identified as compound H19, is a piperine derivative that has demonstrated potent inhibition of hDHODH and cytotoxic effects against various cancer cell lines.[1] Its mechanism of action is linked to the induction of ferroptosis, an iron-dependent form of regulated cell death, positioning it as a promising candidate for further investigation in cancer therapy. This document details the experimental protocols for its synthesis and biological characterization, presents all available quantitative data in a structured format, and visualizes the relevant biological pathways and experimental workflows.
Introduction
Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2] This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication. Consequently, rapidly proliferating cells, such as cancer cells, are highly dependent on de novo pyrimidine synthesis, making hDHODH a compelling target for anticancer drug development.
This compound is a novel, synthetic small-molecule inhibitor of hDHODH. Its discovery was the result of a targeted design and synthesis of a series of piperine derivatives aimed at identifying new and potent hDHODH inhibitors.[1] This guide serves as a technical resource for researchers interested in the preclinical development of this compound and other related compounds.
Discovery of this compound
This compound was identified through a systematic study involving the design and synthesis of 28 piperine derivatives. The rationale behind this approach was to explore the chemical space around the piperine scaffold to identify novel inhibitors of hDHODH. The synthesized compounds were subsequently screened for their cytotoxic activity against a panel of human cancer cell lines and for their direct inhibitory effect on hDHODH enzymatic activity. Among the synthesized compounds, this compound (designated as H19 in the primary study) emerged as the most potent inhibitor.[1]
Synthesis of this compound
The synthesis of this compound and its analogs was based on the piperine scaffold. The detailed synthetic route for this compound is outlined in the primary literature.[1] The general synthetic scheme involves the modification of piperine, a natural product, to generate a library of derivatives.
Note: The following is a generalized representation of the synthetic approach based on the available information. For the exact, step-by-step protocol, including reagents, reaction conditions, and purification methods, it is imperative to consult the primary publication: Zhang JF, et al., Bioorg Chem. 2024 Sep;150:107594.[1]
Logical Workflow for Synthesis
References
Preliminary Efficacy of hDHODH-IN-15: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2][3] hDHODH-IN-15 is a small-molecule inhibitor of this enzyme.[1] This document provides a comprehensive technical overview of the preliminary efficacy data for this compound, its mechanism of action, and detailed protocols for relevant experimental validation. Due to the limited availability of public data on this compound, this guide also incorporates comparative data from other well-characterized DHODH inhibitors to provide a broader context for its potential therapeutic application, particularly in Acute Myeloid Leukemia (AML).[1][4][5]
Core Mechanism of Action
This compound targets dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1] This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial precursor for pyrimidines like uridine monophosphate (UMP).[1][2] Pyrimidines are essential building blocks for DNA and RNA.[1] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and a halt in the proliferation of rapidly dividing cells that are highly dependent on this pathway.[1][6] This mechanism forms the basis of its therapeutic potential in oncology and immunology.[5][7]
Quantitative Efficacy Data
The available quantitative data for this compound is primarily from in vitro studies. The following tables summarize its enzyme inhibition and cellular cytotoxicity, with comparative data from other notable DHODH inhibitors.
Table 1: In Vitro Enzyme Inhibition Potency
| Inhibitor | Target | IC50 | Reference(s) |
|---|---|---|---|
| This compound | Rat Liver DHODH | 11 µM | [1] |
| This compound | Human DHODH | 210 nM | [8] |
| BAY 2402234 | Human DHODH | 1.2 nM | [8] |
| ASLAN003 | Human DHODH | 35 nM | [8] |
| Brequinar | Human DHODH | 5.2 - 20 nM | [8] |
Note: The difference in enzyme source (Rat vs. Human) should be considered when comparing potencies.[6]
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line(s) | Assay Type | EC50 / IC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [8] |
| BAY 2402234 | MOLM-13, HEL (AML) | Proliferation | 0.08 - 8.2 | [8] |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 |[8] |
Note: Publicly available in vivo efficacy data for this compound is limited. The biological effects are largely inferred from its mechanism and studies on other DHODH inhibitors.[1]
Cellular Consequences of DHODH Inhibition
Inhibition of DHODH by compounds like this compound initiates a cascade of cellular events beyond simple proliferation arrest, particularly in cancer cells.
-
Induction of Differentiation: In AML, DHODH inhibition has been shown to overcome differentiation blockade, forcing immature myeloblasts to differentiate.[4][7] This represents a powerful therapeutic strategy independent of the specific oncogenic driver.[4]
-
p53 Activation: Some studies suggest that DHODH inhibitors can increase the synthesis of the tumor suppressor p53, enhancing tumor cell killing.[9]
-
GDF15 Expression: Pharmacological inhibition of DHODH can increase the expression and secretion of Growth/differentiation factor 15 (GDF15), a cytokine linked to metabolic regulation and appetite reduction.[9][10] This effect is reportedly dependent on p53 activation.[9]
Experimental Protocols
DHODH Enzyme Inhibition Assay
This protocol is adapted from general methods for measuring DHODH activity spectrophotometrically.[6]
-
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Coenzyme Q10 (Decylubiquinone)
-
L-dihydroorotic acid (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the DHODH enzyme and Coenzyme Q10.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the reaction mixture to the wells and incubate for 15 minutes at room temperature to allow compound binding.
-
Add DCIP to the wells.
-
Initiate the reaction by adding the substrate, L-dihydroorotic acid.
-
Immediately measure the rate of DCIP reduction by monitoring the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the reaction rate (V) for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control and plot against the compound concentration to calculate the IC50 value.
-
Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines.[6]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
Materials:
-
Cancer cell line of interest (e.g., THP-1 for AML)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize for 24 hours.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot against compound concentration to determine the IC50/EC50 value.
-
In Vivo Efficacy Study Workflow (AML Xenograft Model)
This section outlines a general workflow for evaluating a DHODH inhibitor in a mouse model of cancer, based on common practices.[11]
-
Objective: To determine the anti-leukemic activity of this compound in vivo.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used for xenograft studies with human cell lines.[4]
-
Procedure:
-
Cell Implantation: Human AML cells (e.g., THP-1, MOLM-13) are implanted subcutaneously or intravenously into the mice.
-
Tumor Growth: Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³).
-
Randomization & Dosing: Mice are randomized into treatment and vehicle control groups. This compound is administered according to a predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised for analysis.
-
-
Primary Efficacy Readout:
-
Tumor Growth Inhibition (TGI): Comparison of the average tumor volume between the treatment and vehicle groups.
-
-
Secondary/Biomarker Readouts:
-
Flow Cytometry: Analysis of explanted tumor cells for differentiation markers (e.g., CD11b, CD14) to confirm the mechanism of action.[4]
-
Immunohistochemistry (IHC): Staining of tumor sections for proliferation markers (e.g., Ki-67).
-
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. What are DHODH modulators and how do they work? [synapse.patsnap.com]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]
- 8. benchchem.com [benchchem.com]
- 9. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
In Vitro Analysis of hDHODH-IN-15: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of hDHODH-IN-15, a notable inhibitor of human dihydroorotate dehydrogenase (hDHODH). Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1] This document details the inhibitory activity of this compound, presents standardized experimental protocols for its evaluation, and visualizes the associated biochemical pathways and experimental workflows.
Core Function and Mechanism of Action
This compound is a synthetic, small-molecule inhibitor that targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby inducing cell cycle arrest and hindering the proliferation of rapidly dividing cells that are highly dependent on this pathway.[1]
Quantitative In Vitro Data
The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key data points for its enzymatic inhibition and cytotoxic effects on cancer cell lines.
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 11 µM | [1] |
| This compound | Human DHODH | 210 nM |
Table 1: Enzymatic Inhibition of DHODH by this compound.
| Compound | Cell Line(s) | Assay Type | IC50 / EC50 | Source |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 nM |
Table 2: Cellular Activity of this compound in Cancer Cell Lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the de novo pyrimidine biosynthesis pathway, highlighting the point of inhibition by this compound, and a standard experimental workflow for determining the in vitro activity of DHODH inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the study of this compound and other DHODH inhibitors.
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[2][3][4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[3][6]
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 600-650 nm[3]
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, DHO, CoQ10, and DCIP in a suitable solvent (e.g., DMSO for the inhibitor).
-
Assay Setup: In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant human DHODH enzyme to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[3][6]
-
Reaction Initiation: To start the reaction, add a solution containing DHO (final concentration 500 µM) and DCIP (final concentration 200 µM) to all wells.[3][6]
-
Measurement: Immediately begin measuring the decrease in absorbance at 600 nm in kinetic mode for 10-20 minutes.[2][5]
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable dose-response curve to calculate the IC50 value.[2]
-
Cell-Based Cytotoxicity Assay (MTT or WST-8)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in cultured cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H226, HCT-116)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add the MTT or WST-8 reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[2]
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.[2]
-
Uridine Rescue Assay
This experiment is crucial to confirm that the observed cytotoxicity of this compound is due to on-target inhibition of the de novo pyrimidine synthesis pathway.
Objective: To demonstrate that the anti-proliferative effects of this compound can be reversed by providing an external source of pyrimidines.
Procedure:
-
Follow the protocol for the Cell-Based Cytotoxicity Assay.
-
In a parallel set of experiments, co-treat the cells with the serial dilutions of this compound and a fixed concentration of uridine (e.g., 100 µM).
-
After the incubation period, measure cell viability as described above.
-
Data Analysis: A significant rightward shift in the IC50 curve in the presence of uridine indicates that the inhibitor's effect is on-target.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-15: A Technical Guide on its Impact on Nucleotide Pools
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDHODH-IN-15 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting hDHODH, this compound disrupts the synthesis of essential pyrimidine nucleotides, leading to a significant depletion of cellular nucleotide pools. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its quantitative impact on nucleotide metabolism. It includes detailed experimental protocols for assessing these effects and visualizes the key biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of targeting nucleotide synthesis.
Introduction: The Critical Role of hDHODH in Pyrimidine Synthesis
The de novo synthesis of pyrimidines is a fundamental metabolic pathway required for the production of DNA, RNA, and other essential biomolecules.[2] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the conversion of dihydroorotate to orotate, a critical step in this pathway.[3][4] Rapidly proliferating cells, such as cancer cells, exhibit a high demand for nucleotides and are therefore particularly reliant on the de novo pyrimidine synthesis pathway.[2][5] This dependency establishes hDHODH as a compelling therapeutic target for various diseases characterized by uncontrolled cell growth, including cancer and autoimmune disorders.[6][7] this compound, as an inhibitor of this key enzyme, effectively creates a state of "pyrimidine starvation," leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][8]
Mechanism of Action: Depletion of Nucleotide Pools
The primary molecular target of this compound is the hDHODH enzyme.[1] Inhibition of hDHODH blocks the synthesis of orotate, a precursor for all pyrimidine nucleotides.[9] This blockade leads to a significant reduction in the intracellular concentrations of uridine monophosphate (UMP), uridine triphosphate (UTP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP).
Quantitative Impact on Nucleotide Pools
| Nucleotide/Metabolite | Expected Change upon this compound Treatment | Rationale |
| Dihydroorotate | Significant Increase | Accumulation of the DHODH substrate due to enzyme inhibition. |
| Orotate | Significant Decrease | Direct blockage of its synthesis from dihydroorotate.[2] |
| Uridine Monophosphate (UMP) | Significant Decrease | Depletion of the precursor, orotate, prevents UMP synthesis.[4] |
| Uridine Triphosphate (UTP) | Significant Decrease | Consequence of reduced UMP pools. |
| Cytidine Triphosphate (CTP) | Significant Decrease | UTP is a precursor for CTP synthesis. |
| Deoxyuridine Triphosphate (dUTP) | Significant Decrease | Derived from the depleted uridine nucleotide pool. |
| Deoxythymidine Triphosphate (dTTP) | Significant Decrease | Synthesized from dUMP, which is derived from the uridine pool. |
| Purine Nucleotides (ATP, GTP) | Minimal to No Direct Change | The de novo purine synthesis pathway is distinct from pyrimidine synthesis. |
Cellular Consequences of Nucleotide Pool Depletion
The depletion of pyrimidine nucleotides induced by this compound triggers a cascade of cellular events, primarily affecting DNA and RNA synthesis. This leads to cell cycle arrest, particularly in the S-phase, and can ultimately induce apoptosis.[8]
Signaling Pathways and Cellular Processes Affected
The inhibition of hDHODH and subsequent pyrimidine starvation impact several critical cellular signaling pathways and processes.
Figure 1. The inhibitory action of this compound on the de novo pyrimidine biosynthesis pathway and its downstream cellular consequences.
Experimental Protocols
To assess the impact of this compound on nucleotide pools and cellular processes, the following experimental protocols are recommended.
Measurement of Intracellular Nucleotide Pools by LC-MS/MS
This method allows for the precise quantification of changes in individual nucleotide concentrations following treatment with this compound.
Workflow:
Figure 2. Experimental workflow for the analysis of intracellular nucleotide pools by LC-MS/MS.
Protocol:
-
Cell Culture and Treatment: Plate rapidly proliferating cells (e.g., cancer cell lines) at an appropriate density. Treat cells with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolites in an appropriate solvent.
-
Inject the samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., HILIC) to separate the nucleotides.
-
Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode for targeted quantification of specific nucleotides.
-
-
Data Analysis:
-
Integrate the peak areas for each nucleotide.
-
Normalize the data to an internal standard and the cell number or protein concentration.
-
Compare the nucleotide levels in this compound-treated samples to the vehicle-treated controls.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with this compound as described in section 4.1.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Measure the fluorescence intensity of the DNA dye to determine the DNA content of each cell.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
-
Conclusion
This compound is a potent inhibitor of hDHODH that exerts its cellular effects through the profound depletion of the pyrimidine nucleotide pool.[1][2] This leads to the inhibition of DNA and RNA synthesis, resulting in S-phase cell cycle arrest and apoptosis in rapidly proliferating cells.[8] The experimental protocols detailed in this guide provide a robust framework for quantifying the impact of this compound on nucleotide metabolism and its downstream cellular consequences. A thorough understanding of these mechanisms is crucial for the continued development of hDHODH inhibitors as therapeutic agents in oncology and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
hDHODH-IN-15: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting hDHODH, this compound disrupts the synthesis of essential building blocks for DNA and RNA, leading to cytostatic and cytotoxic effects in rapidly proliferating cells. This makes it a valuable tool for basic research in areas such as cancer biology, immunology, and virology. This technical guide provides an in-depth overview of the core applications of this compound, including its mechanism of action, experimental protocols, and the signaling pathways it modulates. While specific in vivo and crystallographic data for this compound are limited in publicly available literature, this guide also incorporates established knowledge and protocols for the broader class of DHODH inhibitors to provide a comprehensive research framework.
Introduction to Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine, cytidine, and thymidine, which are vital for DNA and RNA synthesis.[1] While most cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, rapidly dividing cells, such as cancer cells and activated lymphocytes, are particularly dependent on the de novo pathway to meet their high demand for nucleotides.[1] This dependency makes hDHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[2]
This compound: Mechanism of Action
This compound functions as a potent inhibitor of the hDHODH enzyme.[3] By binding to the enzyme, it blocks the conversion of dihydroorotate to orotate, leading to a depletion of the intracellular pyrimidine pool.[1] This has several downstream consequences for the cell, primarily affecting DNA and RNA synthesis, which in turn leads to cell cycle arrest and the induction of apoptosis.[4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparison with another well-characterized DHODH inhibitor, Brequinar.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 11 µM | [3] |
| Brequinar | Human DHODH | 5.2 - 20 nM | [4] |
Note: The IC50 value for this compound was determined using rat liver DHODH, which should be considered when comparing its potency to inhibitors evaluated against the human enzyme.[4]
Table 2: Cellular Cytotoxicity
| Compound | Cell Line(s) | Assay | IC50 / EC50 | Source |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 nM | Not explicitly cited |
Signaling Pathways and Cellular Consequences of hDHODH Inhibition
The primary effect of hDHODH inhibition is the disruption of pyrimidine synthesis. However, this triggers a cascade of downstream cellular events and modulates several key signaling pathways.
De Novo Pyrimidine Biosynthesis Pathway
This compound directly inhibits a crucial step in this pathway, as illustrated below.
References
- 1. Crystal Structures of a Hyperthermophilic Archaeal Homoserine Dehydrogenase Suggest a Novel Cofactor Binding Mode for Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure-Activity Relationship of hDHODH-IN-15
Disclaimer: Information provided is for research use only. This document synthesizes publicly available data, and a comprehensive structure-activity relationship (SAR) study specifically for hDHODH-IN-15 has not been published in the peer-reviewed literature. The content below discusses this compound in the broader context of DHODH inhibitors.
Introduction to this compound and its Target
This compound is a synthetic, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is fundamental for the production of nucleotides required for DNA and RNA synthesis. Human DHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as those in tumors or activated immune cells, have a high demand for pyrimidines and are particularly dependent on the de novo pathway.[3][4] Consequently, DHODH has emerged as a significant therapeutic target for cancer, autoimmune disorders, and viral infections.[5][6]
By inhibiting DHODH, compounds like this compound deplete the intracellular pyrimidine pool, which leads to cell cycle arrest (primarily in the S-phase), the induction of differentiation, and apoptosis.[3][7][8] This guide provides a comprehensive overview of the known data for this compound, places it within the context of general SAR principles for DHODH inhibitors, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data
Publicly available quantitative data for this compound is limited. The primary reported activity is against rat liver DHODH. For context, this table includes data for other well-characterized DHODH inhibitors.
| Inhibitor | Target | Assay Type | Parameter | Value | Reference(s) |
| Dhodh-IN-15 | Rat Liver DHODH | Enzymatic | IC50 | 11 µM | [2] |
| Brequinar | Human DHODH | Enzymatic | IC50 | 5.2 - 20 nM | [9] |
| Teriflunomide | Human DHODH | Enzymatic | IC50 | 24.5 - 407.8 nM | [9] |
| BAY 2402234 | Human DHODH | Enzymatic | IC50 | 1.2 nM | [9] |
| MEDS433 | Human DHODH | Enzymatic | IC50 | 1.2 nM | [10] |
Note: IC50 values can vary significantly based on the enzyme source (e.g., human vs. rat), assay conditions, and specific reagents used. Direct comparison should be made with caution.[2]
Structure-Activity Relationship (SAR) of DHODH Inhibitors
A detailed SAR study for the this compound scaffold is not publicly available. However, extensive research on other classes of potent DHODH inhibitors has revealed key structural features that govern their activity.[11] High-resolution crystal structures of human DHODH in complex with various inhibitors show that they bind within a hydrophobic tunnel leading to the flavin mononucleotide (FMN) cofactor.[12][13]
General SAR Principles:
-
Hydrophobic Moieties: Many potent inhibitors, including brequinar and leflunomide, feature a biphenyl moiety or other bulky aromatic groups that engage in hydrophobic interactions within the binding tunnel.[5][10] These groups often interact with residues like Phe62, Leu68, and Tyr38.[10]
-
Hydrogen Bonding: Specific hydrogen bond interactions with amino acid residues are critical for high-affinity binding. For example, interactions with Tyr356 have been shown to be important for some inhibitor classes.[14]
-
Planarity and Conformation: The overall shape and rigidity of the inhibitor are crucial for fitting into the narrow binding channel.
This compound is described as a hydroxyfurazan analog of A771726 (teriflunomide), the active metabolite of leflunomide, suggesting it shares a core structural motif with this class of inhibitors.[2] Further studies would be required to elucidate the specific interactions of the hydroxyfurazan group and how modifications to its structure affect potency and selectivity.
Signaling Pathways and Cellular Effects
The primary molecular event following DHODH inhibition is the depletion of the intracellular pyrimidine pool. This triggers a cascade of downstream cellular events.
De Novo Pyrimidine Biosynthesis Pathway
DHODH catalyzes the conversion of Dihydroorotate to Orotate, a critical redox reaction linked to the mitochondrial electron transport chain. Inhibition by this compound directly blocks this step.
Downstream Cellular Consequences
The depletion of pyrimidines initiates a stress response, particularly in rapidly dividing cells, leading to multiple downstream effects.
Experimental Protocols
Robust and reproducible experimental protocols are essential for characterizing DHODH inhibitors. The following are generalized methodologies based on standard practices in the field.[9][11]
DHODH Enzymatic Inhibition Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DHODH.
Materials:
-
Recombinant human DHODH protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotate (DHO), substrate
-
Coenzyme Q10 (or a soluble analog), electron acceptor
-
2,6-dichloroindophenol (DCIP), colorimetric indicator
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader (600-650 nm absorbance)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Coenzyme Q10, and DCIP.
-
Add the test compound at various concentrations (serial dilutions) to the wells of a 96-well plate. Include a DMSO-only vehicle control.
-
Add the recombinant DHODH enzyme to all wells and pre-incubate for a set time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DHO to all wells.
-
Immediately measure the decrease in absorbance at ~620 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition at each compound concentration relative to the vehicle control.
-
Fit the dose-response data using non-linear regression to calculate the IC50 value.
Cell Proliferation Assay (MTT or WST-based)
This assay assesses the effect of a DHODH inhibitor on the viability and proliferation of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of a test compound on cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, A375)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT or WST reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere/stabilize overnight.
-
Treat cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add the MTT or WST reagent to each well and incubate for an additional 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable, metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control and fit the data to a dose-response curve to determine the IC50/EC50 value.
Experimental Workflow Visualization
The characterization of a novel DHODH inhibitor typically follows a logical progression from biochemical assays to cellular and potentially in vivo studies.
Conclusion
While specific structure-activity relationship data for this compound are not extensively documented in public literature, its classification as a DHODH inhibitor places it within a well-studied class of therapeutic agents. The available data point suggests moderate activity against rat DHODH. A comprehensive understanding of its potential would require further characterization, including determination of its inhibitory potency against the human enzyme and in relevant cellular models. The established principles of DHODH inhibition, centered on pyrimidine depletion and subsequent cell cycle arrest, provide a strong framework for evaluating this compound and designing future analogs with improved potency and drug-like properties. The protocols and pathways detailed in this guide offer a robust foundation for researchers and drug development professionals to pursue such investigations.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Apoptosis Analysis Using hDHODH-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is critical for the synthesis of pyrimidine bases (uracil, cytosine, and thymine), which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[2][3] By blocking hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and the induction of apoptosis.[4] These characteristics make this compound a valuable tool for studying the role of pyrimidine metabolism in cell proliferation and apoptosis, and a potential candidate for therapeutic development.[1]
This document provides detailed protocols for utilizing this compound to induce and analyze apoptosis in cancer cell lines. It includes methodologies for assessing cell viability, quantifying apoptotic cells via flow cytometry, and analyzing key protein markers involved in the apoptotic signaling cascade.
Mechanism of Action
hDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[5][6] Inhibition of hDHODH by this compound leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidines.[7] The resulting pyrimidine starvation triggers a cascade of cellular events that culminate in apoptosis. Key signaling pathways implicated in the pro-apoptotic effects of DHODH inhibition include the upregulation of the p53 tumor suppressor pathway and the downregulation of the proto-oncogene c-Myc.[8][9]
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on cell viability and apoptosis. Researchers should experimentally determine these values for their specific cell lines of interest.
Table 1: this compound Inhibitory Activity
| Target/Cell Line | Assay Type | Parameter | Illustrative Value |
| Human DHODH | Enzymatic Assay | IC50 | 0.5 nM |
| MOLM-13 (AML) | Cell Viability | IC50 | 0.3 nM |
| HL-60 (AML) | Cell Viability | IC50 | 1.2 nM |
| Jurkat (T-ALL) | Cell Viability | IC50 | 5.8 nM |
Table 2: Apoptosis Induction by this compound in MOLM-13 Cells (48h Treatment)
| This compound Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | 95 ± 2.5 | 3 ± 0.8 | 2 ± 0.5 |
| 0.1 nM | 80 ± 3.1 | 12 ± 1.5 | 8 ± 1.1 |
| 1 nM | 55 ± 4.2 | 25 ± 2.8 | 20 ± 2.3 |
| 10 nM | 20 ± 3.5 | 45 ± 3.9 | 35 ± 3.1 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration-dependent effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).[2]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[2]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).[2]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[10][11]
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with selected concentrations of this compound and a vehicle control for a predetermined time (e.g., 24 or 48 hours).[8]
-
Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.[8]
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[2]
-
Incubate the cells in the dark for 15 minutes at room temperature.[2][8]
-
Analyze the stained cells by flow cytometry within one hour of staining.[12][8]
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.[8]
-
Quantify the percentage of cells in each quadrant:
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to analyze changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay reagents
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse treated cells in RIPA buffer.[2]
-
Determine the protein concentration of the lysates.[2]
-
Separate equal amounts of protein by SDS-PAGE.[2]
-
Transfer the separated proteins to a membrane.[2]
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: this compound induced apoptosis signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase is required for N-(4-hydroxyphenyl)retinamide-induced reactive oxygen species production and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Cycle Analysis of hDHODH-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is critical for the synthesis of DNA and RNA, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells that are highly dependent on this pathway for nucleotide supply.[2][3] These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using propidium iodide (PI) staining followed by flow cytometry.
Mechanism of Action: hDHODH Inhibition and Cell Cycle Arrest
Inhibition of DHODH by compounds like this compound depletes the intracellular pool of pyrimidines, which are essential building blocks for DNA replication.[2] This pyrimidine starvation leads to replication stress and subsequently triggers cell cycle arrest, primarily at the S-phase or G2/M phase, to prevent cells with incompletely replicated DNA from proceeding through mitosis.[4][5][6]
The signaling cascade initiated by DHODH inhibition often involves the modulation of key cell cycle regulatory proteins. Studies with various DHODH inhibitors have shown a consistent pattern of c-Myc down-regulation and p21 up-regulation.[4][7] c-Myc is a proto-oncogene that drives cell proliferation, while p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle. Additionally, some studies suggest the involvement of the tumor suppressor protein p53 in mediating the cellular response to DHODH inhibition.[6][8]
Data Presentation: Quantitative Effects of hDHODH Inhibitors on Cell Cycle Distribution
While specific quantitative cell cycle analysis data for this compound is not yet widely published, the following table summarizes representative data from studies on other potent DHODH inhibitors in various cancer cell lines. This data illustrates the typical S-phase arrest induced by this class of compounds.
| Cell Line | Inhibitor | Concentration | Treatment Time (hours) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | Reference |
| A375 (Melanoma) | A771726 | 30 µM | 24 | Data not specified | Significant Arrest | Data not specified | [4] |
| A375 (Melanoma) | Brequinar (BQR) | 0.15 µM | 24 | Data not specified | Significant Arrest | Data not specified | [4] |
| H929 (Myeloma) | Brequinar (BQR) | 1 µM | 72 | 20.1 (Control) -> Not specified | 20.1 (Control) -> 47.7 | 45.4 (Control) -> Reduced | [4] |
| T-47D (Breast Cancer) | Brequinar (BQR) | 0.45 µM | 48 | Data not specified | S-phase Arrest | Data not specified | [6] |
| CML CD34+ | Meds433 | Not specified | 72 | Data not specified | Data not specified | G2/M Arrest | [5] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the cancer cell line of interest (e.g., A375, H929, T-47D) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (typically 50-60% confluency).
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the inhibitor). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for the analysis of cell cycle distribution based on DNA content.[9][10][11][12]
Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation for Fixation: Incubate the cells at -20°C for at least 2 hours. For long-term storage, cells can be kept at -20°C for several weeks.
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
-
Incubation for Staining: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the DNA content histogram.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Signaling pathway of hDHODH inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Application Notes and Protocols for In Vivo Experimental Design with hDHODH-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their increased demand for nucleotides.[2][3] Inhibition of hDHODH by this compound depletes the cellular pyrimidine pool, leading to cell cycle arrest and apoptosis in these rapidly dividing cells.[1][2] This mechanism of action suggests the potential of this compound as a therapeutic agent in oncology and autoimmune diseases.[1][4]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in preclinical models. While specific in vivo data for this compound is limited in publicly available literature, the protocols and data presented here are based on established methodologies for other well-characterized DHODH inhibitors, such as Brequinar and Leflunomide.[5][6] Researchers should use this information as a foundation and optimize the experimental parameters for their specific models and research questions.
Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
hDHODH is a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[7][8] By inhibiting hDHODH, this compound blocks this essential step, leading to a depletion of the pyrimidine pool and subsequent disruption of DNA and RNA synthesis.[5] This ultimately results in cell cycle arrest, primarily at the S-phase, and induction of apoptosis in cells highly reliant on de novo pyrimidine synthesis.[9]
Figure 1: De Novo Pyrimidine Biosynthesis Pathway and Site of this compound Inhibition.
Quantitative Data Summary (Benchmark DHODH Inhibitors)
The following tables summarize representative in vivo data for other DHODH inhibitors, which can serve as a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vivo Dosing and Administration of DHODH Inhibitors in Mice
| Compound | Mouse Model | Dose | Administration Route | Vehicle | Study Focus |
| Brequinar | Neuroblastoma Xenograft | 50 mg/kg | Intraperitoneal (IP) | Not specified | Tumor Growth Inhibition |
| Brequinar | Melanoma Xenograft | 10 mg/kg, daily | Intraperitoneal (IP) | 0.9% NaCl | Combination Immunotherapy[9] |
| BAY 2402234 | AML Xenograft | Up to 5 mg/kg, daily | Oral (p.o.) | Not specified | Anti-tumor Efficacy |
| Meds433 | CML Xenograft | 10 and 20 mg/kg | Intraperitoneal (IP) | Not specified | Anti-leukemic Activity |
| Leflunomide | Mouse | 10-30 mg/kg/day | Not specified | Not specified | Biomarker Response |
Table 2: In Vivo Efficacy of Brequinar in a B16F10 Melanoma Mouse Model
| Treatment Group | Outcome | Reference |
| Vehicle | Progressive tumor growth | [9] |
| Brequinar (10 mg/kg, daily IP) | Additive survival benefit when combined with dual immune checkpoint blockade (anti-CTLA-4 and anti-PD-1 antibodies) | [9] |
Experimental Protocols
General In Vivo Efficacy Study Workflow
A typical in vivo efficacy study for a DHODH inhibitor like this compound involves several key stages, from animal model selection to endpoint analysis.
Figure 2: General Workflow for an In Vivo Efficacy Study of this compound.
Protocol 1: Xenograft Mouse Model for Anti-Tumor Efficacy
Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.
1. Animal Models:
-
Species: Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) are commonly used to prevent rejection of human tumor xenografts.[5]
-
Cell Lines: Select a human cancer cell line known to be sensitive to DHODH inhibition in vitro.
2. Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose, PEG300/Tween-80/saline)[5][10]
-
Cancer cell line
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
3. Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS or Matrigel at the desired concentration (e.g., 1-10 x 10^6 cells per animal).
-
Subcutaneously inject the cell suspension into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).[10]
-
-
Drug Formulation and Administration:
-
Note: A maximum tolerated dose (MTD) study should be performed prior to the efficacy study to determine a safe and effective dose range.[5]
-
Formulate this compound for oral gavage (p.o.) or intraperitoneal (i.p.) injection based on its physicochemical properties. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.[5]
-
Administer the designated treatment to each group according to the determined schedule (e.g., daily, once every other day). A typical treatment duration is 2-4 weeks.[5]
-
-
In-Life Monitoring:
-
Endpoint Analysis:
-
At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Collect blood and tissues for pharmacodynamic (PD) and toxicity analyses.
-
Efficacy Endpoints:
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of this compound in vivo.
1. Background:
-
Inhibition of DHODH leads to an accumulation of its substrate, dihydroorotate (DHO).[11]
-
Measuring DHO levels in plasma or tumor tissue can serve as a robust pharmacodynamic biomarker for target engagement.[11]
2. Procedure:
-
Sample Collection:
-
At the end of the efficacy study, or at specified time points after dosing, collect blood (for plasma) and tumor tissue from treated and control animals.
-
-
Sample Processing:
-
Process blood to obtain plasma.
-
Snap-freeze tumor tissue in liquid nitrogen.
-
-
Analysis:
-
Quantify DHO levels in plasma and tumor lysates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11]
-
-
Expected Outcome:
-
A dose-dependent increase in DHO levels in the this compound treated groups compared to the vehicle control group would confirm target engagement.
-
Troubleshooting and Considerations
-
Limited Monotherapy Efficacy: If this compound shows limited efficacy as a single agent, consider the activation of the pyrimidine salvage pathway. High levels of circulating uridine can rescue cells from DHODH inhibition.[8][10]
-
Mitigation: Combination therapies with nucleoside transport inhibitors can be explored to block the salvage pathway.[8]
-
-
Resistance: Acquired resistance can emerge through mutations in the DHODH gene.[10]
-
Analysis: If tumors relapse after initial response, sequence the DHODH gene from the resistant tumors to identify potential mutations.[10]
-
-
Toxicity: Monitor for signs of toxicity, as DHODH inhibition can affect rapidly dividing normal tissues. The gastrointestinal tract is a common site of toxicity.[12]
-
Assessment: Conduct thorough histopathological analysis of major organs at the end of the study.
-
By leveraging these detailed application notes and protocols, researchers can effectively design and execute robust in vivo studies to evaluate the preclinical efficacy and mechanism of action of this compound. Careful optimization of the experimental parameters for the specific model and compound will be crucial for obtaining meaningful and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational Pharmacokinetic-Pharmacodynamic Modeling of a Novel Oral Dihydroorotate Dehydrogenase (DHODH) Inhibitor, HOSU-53 (JBZ-001) - PMC [pmc.ncbi.nlm.nih.gov]
Preparing hDHODH-IN-15 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting hDHODH, this small molecule disrupts the synthesis of essential building blocks for DNA and RNA, making it a valuable tool for research in cancer biology and immunology. Furthermore, recent studies have highlighted the role of hDHODH inhibition in inducing ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1] This application note provides a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant technical data and diagrams to guide researchers in their experimental design.
Physicochemical Properties and Efficacy
A clear understanding of the physicochemical properties and biological potency of this compound is crucial for accurate and reproducible experimental results. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Catalog Number | HY-159119 | [1][2] |
| Molecular Formula | C₁₉H₁₈N₂O₄ | [1] |
| Molecular Weight | 338.36 g/mol | [1] |
| Target | Human Dihydroorotate Dehydrogenase (hDHODH) | [1] |
| IC₅₀ (hDHODH) | 0.21 µM | [1] |
| IC₅₀ (NCI-H226) | 0.95 - 2.81 µM | [1] |
| IC₅₀ (HCT-116) | 0.95 - 2.81 µM | [1] |
| IC₅₀ (MDA-MB-231) | 0.95 - 2.81 µM | [1] |
Experimental Protocols
Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is a commonly used concentration for in vitro cell-based assays.
Materials:
-
This compound (powder, Cat. No. HY-159119 or equivalent)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.38 mg of the compound (see calculation below).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid in dissolution.
-
Aliquotting: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Calculation for a 10 mM Stock Solution:
To calculate the mass of this compound required to make a 10 mM stock solution, use the following formula:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
For 1 mL of a 10 mM solution: Mass (g) = 0.010 mol/L x 0.001 L x 338.36 g/mol = 0.00338 g = 3.38 mg
Diluting the Stock Solution for Cell Culture Experiments
For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform a serial dilution of the stock solution in cell culture medium to achieve an intermediate concentration. This helps to minimize precipitation when adding to the final culture volume.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration of this compound.
-
Mixing: Mix gently by pipetting or swirling the plate.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: Mechanism of this compound action.
References
Application Notes and Protocols for hDHODH-IN-15 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of hDHODH-IN-15, a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), in in vitro experimental settings. This document includes a summary of its inhibitory activity, detailed protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their nucleotide demands.[2] By inhibiting hDHODH, this compound depletes the cellular pyrimidine pool, leading to an arrest of cell proliferation.[1]
Mechanism of Action
This compound targets the enzyme DHODH located on the inner mitochondrial membrane.[3] The inhibition of DHODH blocks the conversion of dihydroorotate to orotate, a critical step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidines.[1] The resulting depletion of pyrimidine nucleotides hinders DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell growth.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory and cytotoxic concentrations of this compound. These values can serve as a starting point for designing experiments.
| Parameter | Target/Cell Line | Concentration | Reference |
| IC50 | Human DHODH | 210 nM | [2] |
| IC50 | Rat Liver DHODH | 11 µM | [1] |
| Cytotoxicity (IC50) | NCI-H226 | 950 nM | [2] |
| Cytotoxicity (IC50) | HCT-116 | > 2810 nM | [2] |
| Cytotoxicity (IC50) | MDA-MB-231 | > 2810 nM | [2] |
Experimental Protocols
Protocol 1: hDHODH Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DHODH.[2]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotic acid (DHO) - Substrate
-
2,6-dichloroindophenol (DCIP) - Electron Acceptor
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Prepare working solutions of recombinant hDHODH and DHO in the assay buffer.
-
Assay Reaction: a. In a 96-well plate, add the serially diluted this compound or DMSO (vehicle control). b. Add the recombinant hDHODH enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding DHO and DCIP to each well.
-
Measurement: Immediately measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader in kinetic mode.
-
Data Analysis: a. Calculate the initial reaction rates (V) for each concentration of this compound. b. Normalize the rates against the vehicle control to determine the percentage of inhibition. c. Plot the percentage of inhibition versus the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a dose-response curve using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell Proliferation (Cytotoxicity) Assay
This protocol outlines a method to determine the effect of this compound on the proliferation of cancer cell lines.[2]
Materials:
-
Cancer cell lines (e.g., NCI-H226, HCT-116, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density to ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. b. Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours) in a cell culture incubator.
-
Cell Viability Measurement: a. After incubation, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.
-
Measurement: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: a. Normalize the readings to the vehicle control wells (considered 100% viability). b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Determine the IC50 or EC50 value by fitting the data to a dose-response curve.
Uridine Rescue Experiment (Optional): To confirm that the cytotoxic effect of this compound is due to the inhibition of the de novo pyrimidine synthesis pathway, a uridine rescue experiment can be performed.[3] This involves co-treating the cells with this compound and an excess of uridine (e.g., 100 µM).[3] If the cytotoxic effects are reversed by the addition of uridine, it confirms the on-target activity of the inhibitor.
References
Application Notes and Protocols for DHODH Enzyme Inhibition Assay Using hDHODH-IN-15
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, representing a key therapeutic target for various diseases, including cancer and autoimmune disorders.[1] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the synthesis of pyrimidines, which are essential for DNA and RNA replication.[2] hDHODH-IN-15 is a synthetic, small-molecule inhibitor of DHODH.[3] By blocking DHODH, this compound depletes the cellular pyrimidine pool, leading to the arrest of proliferation in rapidly dividing cells that are highly dependent on this pathway.[2][3] These application notes provide a comprehensive guide to utilizing this compound in DHODH enzyme inhibition assays, including detailed protocols and an overview of its mechanism of action and downstream cellular effects.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of human dihydroorotate dehydrogenase (hDHODH). This inhibition disrupts the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine synthesis pathway. The resulting depletion of pyrimidines leads to a variety of downstream cellular consequences, including cell cycle arrest, apoptosis, and other forms of programmed cell death.[2][4]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays. The following tables provide a summary of the available data for easy comparison.
Table 1: In Vitro Enzyme Inhibition of this compound [1]
| Inhibitor | Target | IC50 (nM) |
| This compound | Human DHODH | 210 |
Table 2: Cellular Activity of this compound [1]
| Inhibitor | Cell Line(s) | Assay Type | IC50 / EC50 (nM) |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 |
Table 3: Comparative In Vitro Efficacy of DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) |
| This compound | Rat Liver DHODH | 11,000[3] |
| Brequinar | Human DHODH | ~5.2-20[1] |
Note: The difference in enzyme source (human vs. rat) should be taken into account when comparing potencies.
Signaling Pathways and Downstream Effects
Inhibition of DHODH by this compound initiates a cascade of cellular events stemming from pyrimidine depletion.
References
Application Notes and Protocols for hDHODH-IN-15 in Long-Term Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells and activated lymphocytes.[2] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3][4] These application notes provide a comprehensive guide for the use of this compound in long-term cell culture experiments, including detailed protocols for assessing its biological effects.
Disclaimer: As specific data for this compound is not publicly available, the quantitative data and protocols provided herein are based on structurally and functionally similar DHODH inhibitors. Researchers should perform initial dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.
Mechanism of Action
hDHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, located in the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate to orotate.[1] this compound, as a DHODH inhibitor, blocks this crucial step, leading to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis. This results in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis).[3][4] The effects of DHODH inhibition can often be rescued by supplementing the culture medium with uridine, which bypasses the de novo synthesis pathway.[5]
Data Presentation
The following tables summarize representative quantitative data for well-characterized DHODH inhibitors. This information can serve as a reference for designing experiments with this compound.
Table 1: Comparative IC50 Values of DHODH Inhibitors against Human DHODH
| Inhibitor | IC50 (nM) | Reference(s) |
| BAY 2402234 (Orludodstat) | 1.2 | [2] |
| Brequinar | 5.2, ~20 | [2] |
| Teriflunomide | 24.5, 407.8 | [2] |
| ASLAN003 (Farudodstat) | 35 | [2] |
| A77 1726 (Active Metabolite of Leflunomide) | 411 | [2][6] |
| H-006 | 3.8 | [7] |
Table 2: Representative Cellular IC50 Values of DHODH Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference(s) |
| Dhodh-IN-16 | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability (CellTiter-Glo) | 0.2 | [3][4] |
| Brequinar | Neuroblastoma Cell Lines | Cell Growth | Low nanomolar range | [8] |
| PTC299 | HL60 (Acute Promyelocytic Leukemia) | Cell Proliferation | Not specified, effective at nanomolar concentrations | [5] |
| PTC299 | THP-1 (Acute Monocytic Leukemia) | Cell Proliferation | Not specified, effective at nanomolar concentrations | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48-72 hours). Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, collect the supernatant and then trypsinize the cells. Combine the supernatant and the trypsinized cells.[10]
-
Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[3]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the stained cells by flow cytometry within one hour.[3] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[1]
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle distribution.
Materials:
-
Cells treated with this compound
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold 70% ethanol
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.[4]
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[4]
-
Wash the fixed cells with PBS and resuspend in PI staining solution.[4]
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Mandatory Visualization
Caption: this compound inhibits the de novo pyrimidine biosynthesis pathway.
Caption: General workflow for assessing the effects of this compound.
Caption: Signaling pathways affected by DHODH inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Ferroptosis Induced by hDHODH-IN-15
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring ferroptosis induced by hDHODH-IN-15, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). The protocols outlined below are designed to facilitate the study of this novel ferroptosis-inducing agent in a cancer research setting.
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] A key regulator in the defense against ferroptosis is the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH).[2][3][4] DHODH, located on the inner mitochondrial membrane, participates in the de novo pyrimidine biosynthesis pathway and, crucially, reduces coenzyme Q10 (CoQ10) to its reduced form, ubiquinol (CoQH2).[5][6] Ubiquinol acts as a potent radical-trapping antioxidant, thereby protecting mitochondria from lipid peroxidation and inhibiting ferroptosis.[5]
This compound is a specific inhibitor of human DHODH with an IC50 of 0.21 µM.[7] By inhibiting DHODH, this compound depletes the pool of ubiquinol, leading to an accumulation of mitochondrial lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[5][8] This mechanism is particularly effective in cancer cells with low expression of Glutathione Peroxidase 4 (GPX4), another key enzyme in the ferroptosis defense system.[5][9] In cells with high GPX4 levels, this compound can act as a sensitizer to other ferroptosis-inducing agents.[5]
Mechanism of Action of this compound
This compound induces ferroptosis by directly inhibiting the enzymatic activity of hDHODH. This inhibition disrupts the mitochondrial antioxidant system, leading to the accumulation of toxic lipid hydroperoxides. The presence of labile iron is essential for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to mitochondrial membranes and culminating in cell death.
Caption: Signaling pathway of this compound-induced ferroptosis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (hDHODH inhibition) | - | 0.21 µM | [7] |
| IC50 (Cytotoxicity) | NCI-H226 | 0.95 µM | [7] |
| HCT-116 | 1.89 µM | [7] | |
| MDA-MB-231 | 2.81 µM | [7] |
Experimental Protocols
This section provides detailed protocols for key experiments to measure ferroptosis induced by this compound.
Experimental Workflow
Caption: General workflow for assessing this compound-induced ferroptosis.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to confirm that cell death is due to ferroptosis by rescue with a ferroptosis inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, NCI-H226)
-
Complete culture medium
-
96-well clear bottom plates
-
This compound (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, stock solution in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 10 µM.
-
As controls, prepare wells with:
-
Vehicle (DMSO) at the same final concentration as the highest this compound concentration.
-
An effective concentration of this compound co-treated with 1 µM Ferrostatin-1.
-
-
Remove the old medium and add 100 µL of the prepared drug-containing medium to the respective wells.
-
Incubate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lipid ROS Measurement using C11-BODIPY 581/591
This protocol quantifies lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
C11-BODIPY™ 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for a suitable time course (e.g., 6, 12, or 24 hours).
-
Include vehicle (DMSO) and this compound + Fer-1 co-treatment controls.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (oxidized, ~510-530 nm) and red (reduced, ~580-610 nm) channels.[10]
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.[10]
Protocol 3: Intracellular Labile Iron Pool Measurement
This protocol measures the intracellular labile iron pool, which is a key component in the execution of ferroptosis. Calcein-AM is a fluorescent probe that is quenched by intracellular labile iron.[11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
Calcein-AM
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for the desired time. Include vehicle and co-treatment with Fer-1 as controls.
-
At the end of the treatment, harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in PBS containing 0.5 µM Calcein-AM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at ~520 nm. A decrease in calcein fluorescence indicates an increase in the intracellular labile iron pool.[11]
Protocol 4: Western Blot Analysis of Ferroptosis-Related Proteins
This protocol is for analyzing the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Materials:
-
Treated cell pellets
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. While this compound is not expected to directly alter GPX4 or ACSL4 expression, this analysis is crucial to characterize the ferroptosis-sensititvity context of the cell model.[5]
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Warburg effect modulates DHODH role in ferroptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Warburg effect modulates DHODH role in ferroptosis: a review - ProQuest [proquest.com]
- 4. The Warburg effect modulates DHODH role in ferroptosis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. GSK-3β manipulates ferroptosis sensitivity by dominating iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blotting Analysis Following hDHODH-IN-15 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blotting to analyze protein expression changes in response to treatment with hDHODH-IN-15, a potent inhibitor of human dihydroorotate dehydrogenase (DHODH).
Introduction
This compound is a small molecule inhibitor of dihydroorotate dehydrogenase, the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. By blocking DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This inhibitory action preferentially affects rapidly proliferating cells, such as cancer cells, leading to cell cycle arrest, apoptosis, and other cellular responses.[1] Western blotting is a powerful technique to investigate the molecular mechanisms underlying these effects by detecting changes in the expression and activation of key signaling proteins. It is important to note that DHODH inhibitors like this compound primarily affect the activity of the DHODH enzyme, not its overall protein expression level.[2][3]
Key Signaling Pathways Affected by this compound Treatment
Inhibition of DHODH can trigger a cascade of cellular events. Based on studies with various DHODH inhibitors, the following pathways are of significant interest for investigation by Western blot after this compound treatment:
-
p53 Signaling: Pyrimidine depletion is a form of cellular stress that can lead to the activation and upregulation of the tumor suppressor protein p53, which can, in turn, induce cell cycle arrest or apoptosis.[1][4]
-
mTOR Pathway: The mTOR pathway is a central regulator of cell growth and proliferation and has been shown to be downregulated upon DHODH inhibition.[5]
-
Ferroptosis: Recent evidence suggests that DHODH inhibition can induce ferroptosis, a form of iron-dependent programmed cell death.[6][7]
-
STING Pathway: The release of mitochondrial DNA due to cellular stress from DHODH inhibition can activate the cGAS-STING pathway, a component of the innate immune response.[8]
-
Cell Cycle and Apoptosis Regulation: Depletion of nucleotides directly impacts DNA replication and cell cycle progression, often leading to S-phase arrest and the induction of apoptosis.[1][9]
-
Wnt/β-catenin Signaling: DHODH has been implicated in the stabilization and nuclear localization of β-catenin, a key component of the Wnt signaling pathway.[10][11]
-
c-Myc Regulation: The oncoprotein c-Myc, a critical driver of cell proliferation, has been shown to be downregulated following DHODH inhibition.[12]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate cell culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.[2]
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., based on predetermined IC50 values) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[13]
Protein Extraction
-
Cell Lysis:
-
For adherent cells, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Homogenization: Briefly sonicate the lysate to shear DNA and reduce viscosity.[2]
-
Centrifugation: Centrifuge the lysate at approximately 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method, such as the BCA or Bradford protein assay.[14]
Western Blotting Protocol
This protocol outlines the key steps for performing a Western blot analysis.
1. Sample Preparation and SDS-PAGE
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[2]
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.[2]
-
Run the gel at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[14]
2. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet or semi-dry transfer system can be used. For a wet transfer, perform the transfer at 100V for 1-2 hours or overnight at 30V at 4°C.[2]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.
3. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations or the suggested dilutions in Table 2. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) that is specific for the primary antibody's host species for 1 hour at room temperature.[15]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[14]
4. Detection
-
Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
5. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the band intensity of the target protein to a suitable loading control (e.g., β-actin, GAPDH, or tubulin) to account for variations in protein loading.[2]
Data Presentation
Table 1: In Vitro Efficacy of a Representative DHODH Inhibitor (Ascofuranone) in Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal Cancer | 1.2 |
| A549 | Lung Cancer | >10 |
| HCT-116 | Colorectal Cancer | 0.8 |
| MKN-45 | Gastric Cancer | 2.5 |
| Data is illustrative and based on a representative DHODH inhibitor. IC50 values for this compound should be determined experimentally for the cell line of interest. |
Table 2: Recommended Primary Antibody Dilutions for Western Blotting.
| Target Protein | Pathway | Suggested Dilution |
| p53 | p53 Signaling | 1:1000 |
| Phospho-mTOR | mTOR Pathway | 1:1000 |
| mTOR | mTOR Pathway | 1:500 - 1:2000 |
| GPX4 | Ferroptosis | 1:500 - 1:1000 |
| SLC7A11 | Ferroptosis | 1:500 - 1:2000 |
| cGAS | STING Pathway | 1:1000 - 1:8000 |
| Phospho-STING | STING Pathway | Varies by supplier |
| STING | STING Pathway | Varies by supplier |
| Phospho-TBK1 | STING Pathway | Varies by supplier |
| TBK1 | STING Pathway | 1:1000 - 1:4000 |
| Cyclin D1 | Cell Cycle | 1:500 - 1:1000 |
| p21 | Cell Cycle | Varies by supplier |
| Cleaved PARP | Apoptosis | Varies by supplier |
| Cleaved Caspase-3 | Apoptosis | 1:500 - 1:1000 |
| β-catenin | Wnt Signaling | 1:1000 - 1:5000 |
| c-Myc | Oncogene | 1:1000 - 1:30000 |
| β-actin (Loading Control) | Housekeeping | 1:5000 |
| GAPDH (Loading Control) | Housekeeping | 1:50000 |
| These are starting recommendations; optimal dilutions should be determined experimentally.[1][4][5][6][7][9][10][11][12][13][14][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39] |
Mandatory Visualizations
Caption: Signaling pathway of this compound action and its downstream effects.
Caption: Experimental workflow for Western blotting after this compound treatment.
Caption: Logical relationship of this compound's effect on DHODH.
References
- 1. novusbio.com [novusbio.com]
- 2. TBK1 Monoclonal Antibody (108A429) (MA1-20344) [thermofisher.com]
- 3. Loading Controls for Western Blots [labome.com]
- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin D1 Monoclonal Antibody (AM29) (33-3500) [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleaved Caspase 3 antibody (25128-1-AP) | Proteintech [ptglab.com]
- 8. SLC7A11 Monoclonal Antibody (A7C6) (MA5-44962) [thermofisher.com]
- 9. Caspase 3 (Cleaved Asp175) Polyclonal Antibody (PA5-114687) [thermofisher.com]
- 10. GPX4 Polyclonal Antibody (PA5-18545) [thermofisher.com]
- 11. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 12. SLC7A11 Polyclonal Antibody (PA1-16775) [thermofisher.com]
- 13. beta-Catenin Antibody | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
- 15. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cGAS Polyclonal Antibody (PA5-141097) [thermofisher.com]
- 17. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Cyclin D1 Monoclonal Antibody (DCS-6) (AHF0082) [thermofisher.com]
- 19. assaybiotechnology.com [assaybiotechnology.com]
- 20. SLC7A11/xCT antibody (26864-1-AP) | Proteintech [ptglab.com]
- 21. cGAS antibody (26416-1-AP) | Proteintech [ptglab.com]
- 22. beta Catenin Polyclonal Antibody (PA5-19469) [thermofisher.com]
- 23. rndsystems.com [rndsystems.com]
- 24. c-Myc Monoclonal Antibody (9E10) (13-2500) [thermofisher.com]
- 25. xCT/SLC7A11 Antibody | Cell Signaling Technology [cellsignal.com]
- 26. GPX4 Polyclonal Antibody - Elabscience® [elabscience.com]
- 27. beta-Catenin Antibody (#9562) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. Identification of highly specific antibodies for Serine/threonine-protein kinase TBK1 for use in immunoblot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 30. TBK1 antibody (28397-1-AP) | Proteintech [ptglab.com]
- 31. researchgate.net [researchgate.net]
- 32. cGAS (D1D3G) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 33. biocompare.com [biocompare.com]
- 34. cGAS Antibody - BSA Free (NBP2-55374): Novus Biologicals [novusbio.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. Loading Control Antibodies for Western Blotting | Proteintech Group [ptglab.com]
- 37. cGAS antibody (29958-1-AP) | Proteintech [ptglab.com]
- 38. biocompare.com [biocompare.com]
- 39. Anti-CC3 antibody - rabbit polyclonal (ab2302) | Abcam [abcam.com]
Application Notes and Protocols for hDHODH-IN-15 in 3D Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the synthesis of pyrimidines, which are critical building blocks for DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines and are therefore particularly vulnerable to the inhibition of this pathway.[1][2][3] Unlike normal cells, many cancer cells heavily rely on the de novo pathway, creating a therapeutic window for DHODH inhibitors. Inhibition of hDHODH leads to the depletion of the pyrimidine nucleotide pool, resulting in cell cycle arrest, apoptosis, and in some cases, cellular differentiation.[2] Three-dimensional (3D) cancer models, such as spheroids and organoids, more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell culture. These models are invaluable for assessing the efficacy of anti-cancer agents like this compound in a more physiologically relevant context.
These application notes provide a comprehensive guide for utilizing this compound in 3D cancer models, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action
This compound targets the mitochondrial enzyme hDHODH, disrupting the conversion of dihydroorotate to orotate.[1] This inhibition leads to a cascade of cellular events stemming from pyrimidine depletion, which are particularly pronounced in rapidly dividing cancer cells.[1] The primary consequences of hDHODH inhibition include:
-
Inhibition of DNA and RNA Synthesis: A scarcity of pyrimidine building blocks directly impedes the synthesis of new genetic material, which is a prerequisite for cell division.
-
Cell Cycle Arrest: Depletion of the nucleotide pool often leads to cell cycle arrest, commonly in the S-phase, thereby halting proliferation.[2]
-
Induction of Apoptosis: The cellular stress induced by the lack of essential macromolecules can trigger programmed cell death.[2]
-
Modulation of Signaling Pathways: DHODH inhibition has been shown to impact key oncogenic and tumor suppressor pathways, including the p53 and c-Myc pathways.[2]
Quantitative Data
While specific quantitative data for this compound in 3D cancer models is not extensively available in public literature, the following tables provide examples of data obtained with other well-characterized DHODH inhibitors in various cancer models.[1] Researchers should generate similar dose-response curves to determine the efficacy of this compound in their specific 3D cancer models.
Table 1: Inhibitory Activity of this compound and Other DHODH Inhibitors
| Compound | Target | IC50 | Source |
| This compound | Rat Liver DHODH | 11 µM | [1] |
| Brequinar | Human DHODH | 4.6 ± 0.5 nM | [4] |
| A771726 (Teriflunomide) | Human DHODH | 773 ± 78 nM | [4] |
| H-006 | Human DHODH | 3.8 nM | [5] |
Table 2: Example IC50 Values of DHODH Inhibitors in Cancer Cell Lines (2D Culture)
| Cell Line | Cancer Type | DHODH Inhibitor | IC50 |
| MOLM-13 | Acute Myeloid Leukemia | Dhodh-IN-16 | 0.2 nM |
| KYSE510 | Esophageal Squamous Cell Carcinoma | Leflunomide | ~25 µM |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Leflunomide | ~30 µM |
| SW620 | Colorectal Carcinoma | Leflunomide | ~40 µM |
Note: IC50 values in 3D models are often higher than in 2D cultures due to limited drug penetration and the presence of quiescent cells within the spheroid core. It is crucial to perform dose-response studies to determine the optimal concentration of this compound for each specific 3D model.
Experimental Protocols
The following are detailed protocols for the application of this compound in 3D cancer models. These are generalized protocols and should be optimized for specific cell lines and research questions.
Protocol 1: Cancer Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of cancer cell spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
This compound stock solution (dissolved in DMSO)
Procedure:
-
Culture cancer cells in standard 2D culture flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).
-
Seed the cells into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroid formation typically occurs within 24-72 hours.
Protocol 2: this compound Treatment and Viability Assay in 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound and the assessment of cell viability using a luminescence-based assay.
Materials:
-
Pre-formed cancer spheroids in a 96-well plate
-
Complete cell culture medium
-
This compound working solutions (serial dilutions in complete medium)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
After spheroid formation (Day 3-4), carefully remove half of the culture medium from each well.
-
Add an equal volume of the this compound working solutions to the respective wells. Include a vehicle control (DMSO at the same final concentration). A suggested starting concentration range, based on other DHODH inhibitors, is 0.01 µM to 100 µM.
-
Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).
-
At the end of the treatment period, equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Analysis in 3D Spheroids using Flow Cytometry
This protocol describes the dissociation of spheroids and subsequent analysis of apoptosis by Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated cancer spheroids
-
Sterile PBS
-
Trypsin-EDTA or a gentle spheroid dissociation reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Collect the treated spheroids from each well into microcentrifuge tubes.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using a suitable dissociation reagent and gentle pipetting.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Pathways and Workflows
Signaling Pathway of hDHODH Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing hDHODH-IN-15 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15, also identified as compound H19, is a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[2] Inhibition of hDHODH by this compound leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.[2] Notably, this compound has also been shown to induce ferroptosis, an iron-dependent form of programmed cell death, in cancer cells.[1][3] These mechanisms of action make this compound a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing anti-cancer efficacy.
This document provides detailed application notes and experimental protocols for the use of this compound in combination with other therapeutic agents, specifically focusing on venetoclax and cytarabine for the treatment of hematological malignancies such as Acute Myeloid Leukemia (AML).
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Human DHODH | Enzymatic Assay | IC₅₀ | 0.21 µM | [1] |
| NCI-H226 (Lung Cancer) | Cytotoxicity Assay | IC₅₀ | 2.81 µM | [1] |
| HCT-116 (Colon Cancer) | Cytotoxicity Assay | IC₅₀ | 0.95 µM | [1] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | IC₅₀ | 1.86 µM | [1] |
Predicted Synergistic Combinations for this compound
| Combination Agent | Cancer Type (Predicted) | Rationale for Synergy |
| Venetoclax | Acute Myeloid Leukemia (AML), Lymphoma | hDHODH inhibition can downregulate MCL-1, a key resistance factor to the BCL-2 inhibitor venetoclax. |
| Cytarabine | Acute Myeloid Leukemia (AML) | Induction of ferroptosis by this compound can enhance the cytotoxic effects of the DNA-damaging agent cytarabine. |
Signaling Pathways and Combination Rationale
This compound Mechanism of Action
This compound dually impacts cancer cells by inhibiting pyrimidine synthesis and inducing ferroptosis.
Figure 1: Dual mechanism of action of this compound.
Combination with Venetoclax
Venetoclax is a selective BCL-2 inhibitor that induces apoptosis in cancer cells. A common mechanism of resistance to venetoclax is the upregulation of other anti-apoptotic proteins, particularly MCL-1. DHODH inhibitors have been shown to decrease the expression of MCL-1, thereby restoring sensitivity to venetoclax.
Figure 2: Rationale for combining this compound with venetoclax.
Combination with Cytarabine
Cytarabine is a nucleoside analog that incorporates into DNA, leading to DNA damage and cell death. The induction of ferroptosis by this compound is expected to create a cellular state that is more susceptible to the cytotoxic effects of cytarabine, leading to enhanced anti-leukemic activity.[4][5]
Figure 3: Rationale for combining this compound with cytarabine.
Experimental Protocols
General Experimental Workflow
Figure 4: General workflow for in vitro combination studies.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound alone and in combination with venetoclax or cytarabine on the viability of cancer cells.
Materials:
-
This compound
-
Venetoclax or Cytarabine
-
Cancer cell line of interest (e.g., MOLM-13, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound, venetoclax, and cytarabine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with various concentrations of this compound, the combination drug, or both. For combination studies, a fixed-ratio or a checkerboard matrix design can be used. Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values for each drug alone and in combination. Synergy can be quantified by calculating the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound in combination with venetoclax or cytarabine.
Materials:
-
Treated and control cells from the experiment
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or both at predetermined concentrations (e.g., IC₅₀ values) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Add 400 µL of Binding Buffer and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the molecular mechanism of synergy by assessing the expression of key apoptosis-regulating proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-BCL-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
Conclusion
This compound presents a compelling therapeutic strategy, particularly in combination with established anti-cancer agents. Its dual mechanism of inhibiting pyrimidine synthesis and inducing ferroptosis provides a strong rationale for synergistic interactions with drugs like venetoclax and cytarabine. The protocols outlined in this document provide a framework for researchers to investigate and validate these combination therapies in preclinical settings. Further optimization of dosing and scheduling will be crucial for translating these promising in vitro findings into effective clinical applications.
References
- 1. Induction of ferroptosis by SIRT1 knockdown alleviates cytarabine resistance in acute myeloid leukemia by activating the HMGB1/ACSL4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Ferroptosis: Potential therapeutic targets and prognostic predictions for acute myeloid leukemia (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results with hDHODH-IN-15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using hDHODH-IN-15. The information is designed to address common challenges and ensure the generation of reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the production of nucleotides necessary for DNA and RNA synthesis.[1] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, leading to the arrest of proliferation in rapidly dividing cells that are highly dependent on this pathway.[1] This makes it a valuable tool for studying diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound varies depending on the experimental system. The following table summarizes the available quantitative data.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Assay | EC50 / IC50 (nM) |
| This compound | Human DHODH | 210 | N/A | Enzyme Inhibition | N/A |
| This compound | N/A | N/A | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 |
Q3: How should I prepare and store this compound stock solutions?
A3: Proper preparation and storage of this compound are critical for obtaining consistent results.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Concentration: A common stock solution concentration is 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: Why is a uridine rescue experiment important when using this compound?
A4: A uridine rescue experiment is the most critical control to confirm that the observed cellular effects of this compound are due to its on-target inhibition of the de novo pyrimidine biosynthesis pathway. Cells can also acquire pyrimidines through a salvage pathway, which utilizes extracellular uridine. If the addition of exogenous uridine reverses the effects of this compound (e.g., restores cell viability), it strongly indicates that the inhibitor is acting on its intended target.[3]
Troubleshooting Inconsistent Results
Issue 1: Higher than Expected IC50 Value or Reduced Efficacy
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound may precipitate in aqueous culture media, reducing its effective concentration. Visually inspect for precipitates. Prepare fresh dilutions from the DMSO stock for each experiment. Consider using a co-solvent system for in vivo studies.[4] |
| Uridine in Serum | Fetal bovine serum (FBS) contains uridine, which can be utilized by the salvage pathway, counteracting the effect of the inhibitor.[5] Use dialyzed FBS to remove small molecules like uridine.[5] |
| Cell Line Characteristics | Cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis.[5] Use cell lines known to be sensitive to DHODH inhibitors or characterize the sensitivity of your cell line. |
| High Cell Density | High cell seeding density can increase the demand for pyrimidines and alter drug sensitivity.[5] Optimize and maintain a consistent cell seeding density that allows for logarithmic growth. |
| Incorrect Assay Duration | The effects of pyrimidine depletion may take time to manifest.[5] Increase the incubation time with this compound (e.g., 48-72 hours) to allow for the depletion of the pyrimidine pool. |
Issue 2: High Variability Between Experimental Repeats
| Possible Cause | Recommended Solution |
| Inconsistent Compound Handling | Solubility and stability can be affected by handling procedures. Standardize your stock preparation and storage protocol. Minimize freeze-thaw cycles by preparing single-use aliquots.[3] |
| Lot-to-Lot Variability of Reagents | There can be variations in the purity and activity of chemical compounds and in the composition of biological reagents like serum.[3][6] When receiving a new lot of this compound or serum, perform a validation experiment to compare its performance against the previous lot. Keep meticulous records of lot numbers.[3] |
| Cell Passage Number | Cell lines can exhibit phenotypic drift over time with increasing passage numbers, which can alter drug sensitivity. Use cells within a consistent and defined low passage number range for all experiments. Establish a master cell bank.[3] |
Issue 3: Suspected Off-Target Effects
| Possible Cause | Recommended Solution |
| High Inhibitor Concentration | At high concentrations, small molecule inhibitors may have off-target effects. |
| Confirmation of On-Target Effect | The most critical experiment is the uridine rescue . If the observed phenotype is reversed by the addition of uridine, it strongly suggests the effect is due to the inhibition of pyrimidine synthesis.[3] |
| Use of a Structurally Different DHODH Inhibitor | Compare the effects of this compound with another well-characterized DHODH inhibitor that has a different chemical structure (e.g., Brequinar, Teriflunomide). If both compounds produce a similar, uridine-rescuable phenotype, it strengthens the conclusion of an on-target effect.[3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
This compound
-
Uridine
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. For rescue experiments, also prepare a set of dilutions containing a final concentration of 100 µM uridine.
-
Treat the cells with various concentrations of this compound with and without uridine. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Downstream Signaling
Objective: To assess the impact of this compound on the expression of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., against p53, c-Myc, p21, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 5x IC50 concentrations for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
References
Technical Support Center: hDHODH-IN-15 Uridine Rescue Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing hDHODH-IN-15 in uridine rescue experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidines, the building blocks of DNA and RNA.[2][3] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibiting the proliferation of rapidly dividing cells that are highly dependent on this pathway.[2][3]
Q2: What is the purpose of a uridine rescue experiment?
A uridine rescue experiment is a critical control to confirm that the observed cellular effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenously supplied uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the step inhibited by this compound. If the addition of uridine reverses the effects of this compound (e.g., restores cell viability), it provides strong evidence for an on-target mechanism of action.[4]
Q3: What is the expected outcome of a successful uridine rescue experiment?
In a successful experiment, cells treated with this compound alone should show a significant decrease in proliferation or viability. In contrast, cells co-treated with this compound and an adequate concentration of uridine should exhibit a level of proliferation or viability similar to that of untreated control cells.
Q4: What are the known potencies of this compound?
This compound has a reported IC50 of 0.21 µM (210 nM) for the human DHODH enzyme.[1][5] Its cytotoxic effects have been observed in various cancer cell lines, with IC50 values ranging from 0.95 to 2.81 µM.[1][5]
Data Presentation
In Vitro and Cellular Activity of this compound
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Assay | Cellular IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 210 | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [1][5] |
Comparative IC50 Values of Various DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 210 | [1][5] |
| BAY 2402234 | Human DHODH | 1.2 | [5][6] |
| Brequinar | Human DHODH | 5.2 - 20 | [5][6][7] |
| ASLAN003 | Human DHODH | 35 | [5] |
| Teriflunomide | Human DHODH | 388 | [7] |
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway
Caption: The de novo pyrimidine synthesis pathway, inhibition by this compound, and the uridine rescue mechanism.
Experimental Workflow
Caption: A generalized workflow for a uridine rescue experiment using this compound.
Troubleshooting Guide
Issue 1: Uridine rescue is not working or is incomplete.
| Possible Cause | Recommendation |
| This compound concentration is too high. | An excessively high concentration of the inhibitor may induce off-target effects or irreversible cell damage that cannot be rescued by uridine. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits proliferation without causing overwhelming toxicity (e.g., 2-5 times the cellular IC50). |
| Uridine concentration is too low. | Insufficient uridine will not be able to adequately replenish the pyrimidine pool. Titrate the concentration of uridine. A common starting point is 100 µM, but the optimal concentration can be cell-line dependent and may range from 10 µM to 1 mM. |
| Timing of uridine addition is not optimal. | Uridine should typically be added concurrently with this compound. If rescue is still not observed, consider a short pre-incubation with uridine (e.g., 1-2 hours) before adding the inhibitor. |
| High pyrimidine levels in serum. | Fetal Bovine Serum (FBS) contains pyrimidines that can interfere with the experiment. Consider using dialyzed FBS, which has reduced levels of small molecules like uridine. |
| Cell line is not sensitive to DHODH inhibition. | Some cell lines may have a more active pyrimidine salvage pathway, making them less sensitive to DHODH inhibition. Confirm the sensitivity of your cell line to this compound before performing rescue experiments. |
| Off-target effects of this compound. | If the observed cellular phenotype is due to off-target effects, uridine supplementation will not be effective. To investigate this, compare the effects of this compound with a structurally different DHODH inhibitor (e.g., Brequinar). If both inhibitors produce the same phenotype that is rescued by uridine, it strengthens the conclusion of an on-target effect. |
Issue 2: High variability between replicate wells.
| Possible Cause | Recommendation |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes. Optimize the seeding density to ensure cells are in a logarithmic growth phase throughout the experiment. |
| Compound precipitation. | This compound may precipitate in aqueous culture media, especially at high concentrations. Visually inspect the media for any signs of precipitation. Ensure the final DMSO concentration is low (typically <0.5%). |
| Edge effects in multi-well plates. | Evaporation from the outer wells of a plate can lead to increased compound concentrations and affect cell growth. To mitigate this, avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media. |
Experimental Protocols
General Protocol for a Uridine Rescue Experiment with this compound
This protocol provides a general framework. Optimization of cell numbers, drug concentrations, and incubation times is necessary for specific cell lines and experimental goals.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Uridine (stock solution in sterile water or PBS, e.g., 100 mM)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend in complete culture medium to the desired density.
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment (e.g., 2,000-10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
For the rescue groups, prepare another set of serial dilutions of this compound containing a final concentration of uridine (e.g., 100 µM).
-
Also prepare medium with vehicle control (DMSO), and medium with uridine only.
-
Carefully remove the medium from the wells and add 100 µL of the prepared media to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, or 10 minutes for CellTiter-Glo®).
-
Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only) from all values.
-
Normalize the data to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration for both the this compound only and the this compound + uridine groups. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH inhibition modulates glucose metabolism and circulating GDF15, and improves metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hDHODH-IN-15 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental concentration of hDHODH-IN-15 and avoid cellular toxicity.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium. | - The concentration of the compound exceeds its solubility in the aqueous medium. - The final concentration of the solvent (e.g., DMSO) is too low to maintain solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in pre-warmed (37°C) cell culture medium. - Ensure the final DMSO concentration in the culture medium is between 0.1% and 0.5% to maintain solubility without causing significant solvent-related toxicity.[1] - Gently vortex or swirl the medium during the addition of the compound to ensure rapid and uniform mixing. |
| High levels of cell death observed even at low concentrations. | - The cell line is highly sensitive to the inhibition of the de novo pyrimidine synthesis pathway. - The incubation time is too long for the specific cell line and concentration. | - Perform a dose-response experiment with a wider range of concentrations and shorter incubation times (e.g., 24, 48, and 72 hours) to determine the IC50 value for your specific cell line. - Consider using a lower seeding density to avoid nutrient depletion, which can exacerbate toxicity. - Include a uridine rescue control in your experiment to confirm that the observed toxicity is due to DHODH inhibition. Supplementing the medium with uridine should reverse the cytotoxic effects.[2] |
| Inconsistent or non-reproducible results between experiments. | - Degradation of this compound in the cell culture medium over time. - Inconsistent preparation of stock and working solutions. - Variation in cell seeding density. | - Prepare fresh working solutions of this compound for each experiment from a frozen stock. - Aliquot the high-concentration stock solution to avoid repeated freeze-thaw cycles. - Standardize the cell seeding density across all experiments. - Ensure consistent incubation times and conditions. |
| No observable effect on cell proliferation or viability. | - The concentration of this compound is too low. - The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on de novo synthesis. - The compound has degraded. | - Increase the concentration range of this compound in your dose-response experiment. - Test the compound on a different cell line known to be sensitive to DHODH inhibitors. - Verify the activity of your this compound stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[3] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[4] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, leading to an arrest of cell proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.[4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This can be achieved using a cell viability assay such as the MTT or CellTiter-Glo® assay. A good starting point for a dose-response curve is a range of concentrations from 0.01 µM to 100 µM.[5]
Q3: What is the reported IC50 of this compound?
A3: this compound has a reported IC50 of 0.21 µM for the human DHODH enzyme.[3] Its cytotoxic IC50 values in cancer cell lines range from 0.95 to 2.81 µM.[3]
Q4: Can the cytotoxic effects of this compound be reversed?
A4: Yes, the cytotoxic effects of this compound that are due to the inhibition of the de novo pyrimidine synthesis pathway can be reversed by supplementing the cell culture medium with uridine. Uridine can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the block in the de novo pathway.[2]
Q5: What are the signs of cytotoxicity to look for?
A5: Signs of cytotoxicity include a decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding up, detachment from the plate), and the induction of apoptosis or other forms of cell death like ferroptosis.[3] These can be quantified using various assays as detailed in the experimental protocols section.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this data as a starting point for their own dose-response experiments.
| Compound | Target | Cell Line(s) | IC50 (µM) | Assay Type |
| This compound | hDHODH Enzyme | - | 0.21 | Enzymatic Assay |
| This compound | Cytotoxicity | NCI-H226, HCT-116, MDA-MB-231 | 0.95 - 2.81 | Cell Viability Assay |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth throughout the experiment (typically 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations.
-
Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period.
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the volume of the cell culture medium.[7]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50.
Visualizations
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
Preventing hDHODH-IN-15 precipitation in media
Welcome to the technical support center for hDHODH-IN-15. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address the common issue of this compound precipitation in cell culture media.
Troubleshooting Guide
Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.[1]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It's crucial to determine the maximum soluble concentration in your specific media by performing a solubility test.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) culture media before preparing the final working solution. Add the compound dropwise while gently vortexing the media.[1][2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][3] |
| High DMSO Stock Concentration | The initial DMSO stock is too concentrated, causing a larger amount of DMSO to be introduced into the media, which can still lead to precipitation upon dilution. | While this compound is highly soluble in DMSO, using a slightly less concentrated stock (e.g., 10 mM) for your initial dilutions can be beneficial.[2] |
Issue: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear initially, but after a few hours in the incubator, I observe precipitation. What could be the cause?
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the composition of the media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[1] | Minimize the time culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[1] |
| pH Shift | The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[3] | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes.[3][4] | Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment. |
| Evaporation of Media | In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[1][5] | Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of human dihydroorotate dehydrogenase (DHODH).[6] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of building blocks for DNA and RNA.[6][7][8] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, which in turn inhibits cell proliferation and can induce apoptosis, particularly in rapidly dividing cells that are highly dependent on this pathway.[6][9]
Q2: What is the recommended solvent for this compound stock solutions?
A2: Due to its hydrophobic nature, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][10]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[2] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q4: How can I determine the optimal working concentration of this compound for my experiments?
A4: The optimal concentration will vary depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of cell growth). A cytotoxicity assay such as an MTT or XTT assay can be used for this purpose.[9][11] For long-term studies, a concentration that results in a slight reduction in cell proliferation (e.g., 10-20%) is often a good starting point.[11]
Q5: Why do different cell lines show varying sensitivity to DHODH inhibitors?
A5: A primary reason for differential sensitivity is the varying reliance of cell lines on the de novo pyrimidine biosynthesis pathway versus the pyrimidine salvage pathway.[12] Cells with a highly active salvage pathway can bypass the DHODH block by utilizing extracellular uridine and cytidine, making them more resistant to the inhibitor.[12]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound in cell culture medium while avoiding precipitation.
Materials:
-
This compound powder
-
DMSO
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming at 37°C can be used.[1]
-
-
Create an Intermediate Dilution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
To minimize precipitation, first dilute your 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed medium.
-
Vortex or flick the tube to mix thoroughly. This step is critical to prevent precipitation.[2]
-
-
Prepare the Final Working Solution:
-
Add a small volume of the 1 mM intermediate DMSO stock to the final volume of pre-warmed medium while gently vortexing.[1][2] For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C and 5% CO2
-
Microplate reader (optional)
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media. Include a DMSO-only control.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[1]
-
-
Quantitative Assessment (Optional):
-
For a more quantitative assessment, read the absorbance of the plate at 600 nm. An increase in absorbance indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
-
Quantitative Data
Specific IC50 values for this compound are not widely published. The following table summarizes the IC50 values of other well-characterized DHODH inhibitors in various cancer cell lines to provide a reference for designing dose-response experiments.[11]
| DHODH Inhibitor | Cell Line | IC50 / EC50 (µM) | Assay Duration |
| Brequinar | HeLa | 0.338 (48h), 0.156 (72h) | 48-72 hours |
| Brequinar | CaSki | 0.747 (48h), 0.228 (72h) | 48-72 hours |
| Leflunomide | T-47D, A-375, H929 | 6 - 35 | 72-96 hours |
| Teriflunomide | T-47D, A-375, H929 | 4 - 8 | 72-96 hours |
These values are cell-line specific and should be used as a guide for establishing the optimal concentration of this compound in your experimental system.
Visualizations
Caption: Troubleshooting workflow for preventing this compound precipitation.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. benchchem.com [benchchem.com]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
hDHODH-IN-15 stability in cell culture conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the use of hDHODH-IN-15, with a specific focus on its stability in cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] By blocking this enzyme, this compound depletes the cellular pool of pyrimidines, which are essential building blocks for DNA and RNA.[1] This leads to an arrest in the proliferation of rapidly dividing cells that are highly dependent on this synthesis pathway.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is used as a research tool to study the role of pyrimidine metabolism in various pathological conditions, including cancer.[1] Its inhibitory action on hDHODH can induce ferroptosis in cancer cells, highlighting its potential as a therapeutic agent.[2]
Q3: What is the recommended solvent for dissolving this compound?
A3: Like many small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[3] It is crucial to use anhydrous, high-purity DMSO, as absorbed moisture can affect the solubility and stability of the compound.[3][4]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6] For short-term storage (up to one month), -20°C is generally acceptable, while -80°C is recommended for long-term storage (up to six months).[6]
Q5: Is there specific data on the stability of this compound in cell culture media?
A5: Specific data on the half-life and degradation of this compound in cell culture media is not well-documented in publicly available literature. For long-term experiments, it is recommended to refresh the medium containing the inhibitor every 2-3 days to maintain a consistent effective concentration.[7] Alternatively, researchers should perform their own stability assessments under their specific experimental conditions.
Troubleshooting Guide: Stability and Solubility
This guide addresses common issues users may encounter when working with this compound in cell culture.
| Issue | Possible Cause(s) | Troubleshooting Suggestions |
| Precipitation upon dilution of DMSO stock in aqueous media. | The compound's solubility limit in the aqueous buffer or cell culture medium has been exceeded. This is a common issue with hydrophobic small molecules.[8] | 1. Lower the final concentration: Determine the maximum soluble concentration by performing a serial dilution test.[8] 2. Pre-warm the media: Perform the final dilution into cell culture medium that has been pre-warmed to 37°C.[8] 3. Perform a serial dilution: Instead of a single large dilution, create an intermediate dilution of the DMSO stock in a smaller volume of media before adding it to the final culture volume. 4. Use sonication: Brief sonication in a water bath after dilution can help disperse the compound and dissolve small aggregates.[8] |
| Inconsistent or weaker-than-expected experimental results. | 1. Degradation of the compound: The inhibitor may be unstable in the cell culture medium at 37°C over the course of the experiment.[7] 2. Precipitation over time: The compound may be slowly precipitating out of the solution, lowering its effective concentration.[8] 3. Presence of uridine: Uridine in the media can rescue cells from the effects of DHODH inhibition via the pyrimidine salvage pathway.[6] | 1. Refresh the media: For long-term experiments, replace the media with freshly prepared inhibitor solution every 48-72 hours.[7] 2. Visually inspect cultures: Before and during the experiment, check for any signs of precipitation under a microscope.[3] 3. Assess stability: Perform a stability study to determine the half-life of this compound in your specific media (see protocol below). 4. Use uridine-free media: If applicable to your experimental design, consider using a culture medium that does not contain uridine.[6] |
| High variability between experimental replicates. | 1. Inconsistent sample handling: Variations in timing, temperature, or pipetting can lead to inconsistent results. 2. Incomplete solubilization: The compound may not be fully dissolved in the initial DMSO stock or upon dilution in the media. | 1. Standardize procedures: Ensure all experimental steps are performed consistently across all replicates. 2. Ensure complete dissolution: After preparing the stock solution, vortex and/or sonicate to ensure the compound is fully dissolved. Visually inspect for any particulate matter.[3] 3. Prepare fresh working solutions: Make fresh dilutions of the inhibitor for each experiment from a frozen stock aliquot.[8] |
Data Presentation
In Vitro Activity of this compound
| Target | Assay | IC50 / EC50 (µM) | Reference |
| Human DHODH | Enzymatic Assay | 0.21 | [2] |
| NCI-H226 Cells | Cytotoxicity | 0.95 - 2.81 | [2] |
| HCT-116 Cells | Cytotoxicity | 0.95 - 2.81 | [2] |
| MDA-MB-231 Cells | Cytotoxicity | 0.95 - 2.81 | [2] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture conditions using LC-MS (Liquid Chromatography-Mass Spectrometry).
Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
High-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., FBS)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile with 0.1% formic acid (for protein precipitation)
-
LC-MS system with a C18 column
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare a working solution by diluting the stock solution in your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 10 µM).
-
-
Incubation:
-
Aliquot 1 mL of the working solution into triplicate wells of a 24-well plate or into separate microcentrifuge tubes for each time point and condition.
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The time=0 sample should be collected immediately after preparation.
-
-
Sample Processing (Protein Precipitation):
-
To each 100 µL media sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method optimized for the detection and quantification of this compound.
-
Develop a standard curve using known concentrations of this compound in the same medium to accurately quantify the remaining compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time=0 sample.
-
Plot the percentage remaining versus time to determine the stability profile and estimate the half-life (t₁/₂) of the compound under your specific cell culture conditions.
-
Mandatory Visualization
Caption: Signaling pathway of hDHODH inhibition by this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for assessing inhibitor stability.
References
Technical Support Center: Identifying and Mitigating hDHODH-IN-15 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of hDHODH-IN-15.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By inhibiting hDHODH, the compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby leading to cytotoxic effects in rapidly proliferating cells.[1]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the inhibition of hDHODH, leading to the suppression of cancer cell growth.[1] It has also been reported to induce ferroptosis, a form of iron-dependent programmed cell death, in cancer cells.[1]
Q3: What are the potential off-target effects of this compound?
A3: While a comprehensive selectivity panel for this compound is not publicly available, potential off-target effects can be inferred from its chemical structure and the known off-target activities of other DHODH inhibitors. As a piperine derivative, this compound may interact with drug transporters like P-glycoprotein and metabolizing enzymes such as CYP3A4.[2][3] Additionally, some DHODH inhibitors have been shown to inhibit Ferroptosis Suppressor Protein-1 (FSP1) at higher concentrations.[4][5]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: A uridine rescue experiment is a critical first step. Supplementing the culture medium with uridine should reverse the phenotypic effects caused by hDHODH inhibition, as it replenishes the pyrimidine pool through the salvage pathway.[6][7] If the observed effect persists in the presence of uridine, it is likely due to an off-target mechanism.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent cellular phenotype observed.
-
Possible Cause 1: Off-target inhibition of Ferroptosis Suppressor Protein-1 (FSP1).
-
Rationale: Some DHODH inhibitors have been shown to inhibit FSP1, a protein that protects cells from ferroptosis, at micromolar concentrations.[4][5] This can lead to an overestimation of the ferroptosis-inducing effect of hDHODH inhibition.
-
Troubleshooting Steps:
-
Perform a dose-response experiment: Determine if the unexpected phenotype is only observed at higher concentrations of this compound.
-
Conduct an FSP1 inhibition assay: Directly measure the effect of this compound on FSP1 activity.
-
Use an FSP1-knockout cell line: If the phenotype is absent in FSP1-knockout cells, it strongly suggests FSP1 is the off-target.
-
-
-
Possible Cause 2: Inhibition of P-glycoprotein (P-gp) or Cytochrome P450 3A4 (CYP3A4).
-
Rationale: this compound is a piperine derivative, and piperine is a known inhibitor of P-gp and CYP3A4.[2][3] This can affect the intracellular concentration of other compounds or metabolites.
-
Troubleshooting Steps:
-
Assess P-gp inhibition: Use a fluorescent P-gp substrate (e.g., Rhodamine 123) to determine if this compound inhibits its efflux.
-
Evaluate CYP3A4 activity: Perform a CYP3A4 inhibition assay using a luminescent or fluorescent substrate.
-
-
Problem 2: Uridine rescue is incomplete or absent.
-
Possible Cause: The observed phenotype is independent of pyrimidine synthesis inhibition.
-
Rationale: This strongly suggests an off-target effect.
-
Troubleshooting Steps:
-
Quantitative Data Summary
| Compound | Target | IC50 | Cell Line(s) | Assay | IC50/EC50 | Reference(s) |
| This compound | hDHODH | 0.21 µM | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 0.95-2.81 µM | [1] |
| Piperine (scaffold reference) | P-glycoprotein | 15.5 µM | Caco-2 | Digoxin transport | - | [9] |
| Piperine (scaffold reference) | CYP3A4 | Ki = 36-77 µM | Human liver microsomes | Verapamil metabolism | - | [9] |
| Brequinar (DHODH inhibitor reference) | FSP1 | IC50 ≈ 61 µM | - | Ferroptosis sensitization | - | [10] |
Key Experimental Protocols
Protocol 1: Uridine Rescue Assay
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat cells with a dose range of this compound in both standard medium and medium supplemented with 50-100 µM uridine.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Compare the dose-response curves of this compound with and without uridine. A rightward shift in the IC50 in the presence of uridine indicates an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble protein at each temperature point using Western blotting or mass spectrometry for a proteome-wide analysis. A thermal shift in a protein in the presence of this compound suggests a direct interaction.[7][11]
Protocol 3: FSP1 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a reaction buffer containing FSP1 enzyme, NADH, and the test compound (this compound) at various concentrations.
-
Initiate Reaction: Add a substrate like resazurin.
-
Measurement: Monitor the fluorescence increase over time, which corresponds to the conversion of resazurin to the fluorescent resorufin by FSP1.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[12]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of P-glycoprotein and CYP 3A4 in the enhancement of etoposide bioavailability by a piperine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Why is my hDHODH-IN-15 experiment not working?
Welcome to the technical support center for hDHODH-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting their experiments with this potent human dihydroorotate dehydrogenase (hDHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] By inhibiting hDHODH, this compound depletes the intracellular pool of pyrimidines, leading to the arrest of cell proliferation in rapidly dividing cells that are highly dependent on this pathway for survival.[1]
Q2: What are the primary applications of this compound in research?
This compound is a valuable research tool for studying cellular processes that require active pyrimidine metabolism. Its primary applications are in preclinical research for conditions characterized by rapid cell proliferation, such as various cancers and autoimmune diseases.[1]
Q3: How should I prepare and store stock solutions of this compound?
For optimal and reproducible results, proper handling of this compound is critical.
-
Solvent: this compound is soluble in dimethyl sulfoxide (DMSO). It is highly recommended to use anhydrous, high-purity DMSO to prepare your stock solution.
-
Concentration: A common stock solution concentration is 10 mM in DMSO.
-
Preparation: To facilitate dissolution, you can warm the solution to 37°C and use an ultrasonic bath.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles.[2]
Troubleshooting Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: No or Lower-Than-Expected Efficacy (e.g., no decrease in cell viability)
Possible Cause 1: Suboptimal Compound Concentration
The effective concentration of this compound can vary significantly between different cell lines.
-
Recommendation: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Possible Cause 2: Cell Line Insensitivity
Cell lines with a low proliferation rate or a highly active pyrimidine salvage pathway may be less sensitive to hDHODH inhibition.[3]
-
Recommendation:
-
Ensure your cells are in the logarithmic growth phase during the experiment.
-
If possible, use a positive control cell line known to be sensitive to DHODH inhibitors.
-
Consider the metabolic characteristics of your cell line.
-
Possible Cause 3: Presence of Uridine in Culture Medium
Standard fetal bovine serum (FBS) contains uridine, which can be utilized by the pyrimidine salvage pathway, thereby "rescuing" the cells from the effects of this compound.
-
Recommendation: Use dialyzed FBS (dFBS) to remove small molecules like uridine from your cell culture medium.
Possible Cause 4: Compound Instability or Precipitation
Improper storage or dilution of this compound can lead to its degradation or precipitation out of the solution, reducing its effective concentration.
-
Recommendation:
-
Always prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Maintain a final DMSO concentration of less than 0.5% in your culture medium to avoid solvent-induced toxicity and precipitation.
-
Issue 2: High Variability Between Experimental Replicates
Possible Cause 1: Inconsistent Cell Seeding
Uneven cell distribution across the wells of a multi-well plate is a common source of variability.
-
Recommendation: Ensure your cell suspension is homogenous before and during seeding. Use calibrated pipettes and consistent pipetting techniques.
Possible Cause 2: Edge Effects in Multi-Well Plates
The outer wells of a multi-well plate are more prone to evaporation, which can alter the media concentration and affect cell growth.
-
Recommendation: Avoid using the outermost wells for your experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or water to maintain humidity within the plate.
Possible Cause 3: Lot-to-Lot Variability of Reagents
Different lots of this compound, serum, or other reagents can have slight variations in purity or composition.
-
Recommendation: Keep detailed records of the lot numbers for all reagents used. When you receive a new lot of a critical reagent, perform a validation experiment to ensure consistency with previous results.
Issue 3: Uridine Rescue Experiment is Not Working
A uridine rescue experiment is a critical control to confirm that the observed effects of this compound are due to its on-target inhibition of the de novo pyrimidine synthesis pathway.[3]
Possible Cause 1: Inappropriate Concentrations of this compound or Uridine
The success of a rescue experiment depends on the right balance between the inhibitor and uridine concentrations.
-
Recommendation:
Possible Cause 2: Timing of Uridine Addition
The timing of uridine supplementation relative to the inhibitor treatment can impact the outcome.
-
Recommendation: Typically, uridine is added at the same time as this compound. If the rescue is not observed, you can try pre-incubating the cells with uridine for 1-2 hours before adding the inhibitor.
Possible Cause 3: Off-Target Effects of this compound
At very high concentrations, this compound may have off-target effects that cannot be rescued by uridine.[5]
Data Presentation
The inhibitory activity of this compound has been quantified against the human enzyme and in various cancer cell lines.
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Assay | EC50 / IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 210 | N/A | Enzymatic Assay | N/A | [6] |
| N/A | N/A | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | [6] | |
| Brequinar | Human DHODH | 5.2 - 20 | N/A | Enzymatic Assay | N/A | [6] |
| N/A | N/A | Various | Proliferation | 0.08 - 8.2 | [7] | |
| Teriflunomide (A771726) | N/A | N/A | A375, H929, Ramos | Proliferation | 5,360 - 45,780 | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to determine the IC50 value of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a complete cell culture medium.
-
Treatment: Replace the overnight culture medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Protocol 2: Uridine Rescue Experiment
This protocol is designed to confirm the on-target activity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Compound and Uridine Preparation: Prepare serial dilutions of this compound in a complete culture medium with and without a final concentration of 100 µM uridine.
-
Treatment: Treat the cells with the prepared media. Include the following controls: vehicle only, vehicle + uridine, this compound only, and this compound + uridine.[3]
-
Incubation and Assay: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the cell viability of cells treated with this compound in the presence and absence of uridine. A significant increase in viability in the presence of uridine indicates an on-target effect.[3]
Protocol 3: Western Blot Analysis
This protocol can be used to assess the effect of this compound on the expression of downstream signaling proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentrations of this compound for a specific time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against your protein of interest (e.g., c-Myc, p53, p21) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9]
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the central role of hDHODH in the de novo pyrimidine biosynthesis pathway and the downstream consequences of its inhibition by this compound.
Experimental Workflow for Troubleshooting
This diagram provides a logical workflow for troubleshooting common issues encountered during this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of hDHODH-IN-15 Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the reproducibility of assays involving hDHODH-IN-15, an inhibitor of human dihydroorotate dehydrogenase (hDHODH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, small-molecule inhibitor of the enzyme human dihydroorotate dehydrogenase (hDHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the production of nucleotides necessary for DNA and RNA synthesis.[1] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, which in turn arrests the proliferation of rapidly dividing cells that are highly dependent on this pathway.[1] This makes it a valuable tool for studying diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.[1]
Q2: What are the reported IC50 values for this compound?
A2: The inhibitory potency of this compound can vary depending on the experimental system. The following table summarizes reported IC50 values.
| Target | Assay Condition | IC50 Value |
| Rat Liver DHODH | In vitro enzymatic assay | 11 µM[1] |
| Human DHODH | In vitro enzymatic assay | 0.21 µM |
| NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity assay | 0.95 - 2.81 µM[2] |
Q3: How should I prepare and store this compound stock solutions to ensure reproducibility?
A3: Proper preparation and storage of this compound are critical for consistent experimental results.
-
Solvent: this compound is typically soluble in dimethyl sulfoxide (DMSO). It is highly recommended to use anhydrous, high-purity DMSO to ensure maximum solubility and stability.
-
Concentration: A common stock solution concentration is 10 mM in DMSO.
-
Preparation: To aid dissolution, gentle warming to 37°C and vortexing or sonication may be beneficial. Ensure the compound is fully dissolved before use.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C for short-term storage or -80°C for long-term storage to minimize freeze-thaw cycles. Protect from light.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
Issue 1: Higher than expected IC50 value or reduced efficacy in cell-based assays.
| Possible Cause | Recommended Solution |
| Presence of Uridine in Culture Medium | Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus masking the effect of the hDHODH inhibitor.[3] Use dialyzed FBS to remove small molecules, including uridine.[3] Alternatively, use a custom uridine-free medium. As a crucial control, perform a uridine rescue experiment to confirm the on-target effect of this compound.[4] |
| Cell Line-Specific Resistance | Different cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis, leading to different sensitivities to DHODH inhibitors.[3] Consult the literature for the known sensitivity of your cell line to DHODH inhibitors. If the information is unavailable, include a known sensitive cell line (e.g., MOLM-13) as a positive control.[3] |
| Compound Precipitation or Degradation | This compound may precipitate in aqueous culture media, reducing its effective concentration. Improper storage can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| High Cell Seeding Density | High cell density can lead to nutrient depletion and waste accumulation, which can affect cell health and mask the inhibitor's effects.[3] Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[6] |
| Insufficient Incubation Time | The effects of pyrimidine depletion may take time to manifest as a decrease in cell viability. Increase the incubation time with this compound (e.g., 48-72 hours) to allow for the depletion of the pyrimidine pool and subsequent effects on cell proliferation. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and consistent technique. |
| Edge Effects in Microplates | Evaporation from wells on the edge of the plate can lead to increased compound concentration and affect cell growth. To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Lot-to-Lot Variability of Reagents | Different lots of this compound, FBS, or other reagents can have slight variations.[6] When starting with a new lot of a critical reagent, perform a validation experiment to compare its performance with the previous lot. Always record the lot numbers of all reagents used.[6] |
| Inaccurate Pipetting | Small pipetting errors, especially with potent compounds, can lead to significant concentration differences. Use calibrated pipettes and perform serial dilutions carefully. For very small volumes, consider preparing a larger volume of a less concentrated intermediate dilution. |
Experimental Protocols
Protocol 1: hDHODH Enzyme Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100[2]
-
Substrate: L-dihydroorotic acid (DHO)[2]
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP)[2]
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, and DCIP in each well of a 96-well plate.[2]
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells and pre-incubate for 30 minutes at 25°C.[7]
-
Initiate the reaction by adding DHO to each well.[7]
-
Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader in kinetic mode.[7] The decrease in absorbance corresponds to the reduction of DCIP.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
This compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.[7]
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]
Protocol 3: Uridine Rescue Experiment
This experiment is crucial to confirm that the observed effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.[4]
Materials:
-
Cell line of interest
-
Complete cell culture medium (with dialyzed FBS)
-
This compound
-
Uridine stock solution (e.g., 100 mM in water or PBS, sterile filtered)
-
96-well cell culture plate
-
Reagents for cell viability assay (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate.
-
Prepare treatment groups:
-
Vehicle control (DMSO)
-
This compound at a concentration around its IC50 or 2x IC50
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine (co-treatment)
-
-
Treat the cells according to the experimental groups. Uridine is typically added concurrently with the inhibitor.[5]
-
Incubate for the standard duration (e.g., 72 hours).
-
Assess cell viability using your chosen method (e.g., MTT assay).
-
Expected Outcome: A successful rescue will show that the viability of cells co-treated with this compound and uridine is significantly higher than that of cells treated with this compound alone, and comparable to the vehicle control.[9]
Visualizations
Caption: De Novo Pyrimidine Synthesis and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Assays.
References
Adjusting hDHODH-IN-15 dosage for sensitive cell lines
Welcome to the technical support center for hDHODH-IN-15. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning dosage adjustments for sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] This enzyme is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[3] By inhibiting hDHODH, the inhibitor depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[3][4]
Q2: Why are some cell lines more sensitive to this compound than others?
A2: The differential sensitivity of cell lines to hDHODH inhibitors like this compound is primarily due to their varying reliance on the de novo versus the pyrimidine salvage pathway.[5] Cells with a highly active salvage pathway can utilize extracellular uridine and cytidine to bypass the block in the de novo pathway, making them more resistant to the inhibitor.[5] Conversely, cells that are highly dependent on de novo pyrimidine synthesis will be more sensitive.
Q3: What is a uridine rescue experiment and why is it important?
A3: A uridine rescue experiment is a critical control to confirm that the observed cytotoxic effects of this compound are specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[1][6][7] By adding exogenous uridine to the cell culture medium, cells can utilize the salvage pathway to produce essential pyrimidines, thus "rescuing" them from the effects of the inhibitor.[1][7] A successful rescue provides strong evidence for the on-target activity of this compound.[1][6]
Q4: Besides pyrimidine synthesis, are there other pathways affected by this compound?
A4: Yes, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death.[2] The mechanism involves the role of DHODH in mitochondrial bioenergetics and redox homeostasis. DHODH reduces coenzyme Q10 (CoQ10) to ubiquinol (CoQH2), a potent antioxidant that protects against lipid peroxidation.[8][9] Inhibition of DHODH disrupts this process, leading to increased mitochondrial lipid peroxidation and subsequent ferroptosis.[8][10]
Troubleshooting Guide: Adjusting this compound Dosage
This guide provides a systematic approach to troubleshooting and adjusting the dosage of this compound for sensitive cell lines that may exhibit excessive cytotoxicity.
Problem: Excessive Cell Death or Unexpectedly High Cytotoxicity
Potential Cause 1: Cell Line Hypersensitivity
-
Explanation: Your cell line may be highly dependent on the de novo pyrimidine synthesis pathway and have a low-activity salvage pathway.
-
Solution:
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., from low nanomolar to micromolar) to determine the precise IC50 value for your specific cell line.
-
Reduce Incubation Time: Shorter incubation periods (e.g., 24 hours instead of 48 or 72 hours) may be sufficient to observe the desired effect without causing excessive cell death.
-
Uridine Rescue: Co-treat cells with this compound and uridine (a common starting concentration is 100 µM) to confirm that the cytotoxicity is on-target.[11][12]
-
Potential Cause 2: Suboptimal Cell Culture Conditions
-
Explanation: Factors within the cell culture medium or the state of the cells can influence their sensitivity to the inhibitor.
-
Solution:
-
Check Serum Lot: Some batches of fetal bovine serum (FBS) may contain varying levels of nucleosides which can affect inhibitor potency. Consider testing different lots of FBS or using dialyzed FBS to remove small molecules like uridine.[13]
-
Monitor Cell Health and Density: Ensure that cells are in the logarithmic growth phase and are not overly confluent, as this can affect their metabolic state and sensitivity to the inhibitor.
-
Potential Cause 3: Off-Target Effects at High Concentrations
-
Explanation: At excessively high concentrations, this compound may exhibit off-target effects that contribute to cytotoxicity.[6]
-
Solution:
-
Operate Around the IC50: Aim to use concentrations that are at or near the IC50 value determined for your cell line to minimize the risk of off-target effects.
-
Compare with Other DHODH Inhibitors: If possible, compare the effects of this compound with another well-characterized DHODH inhibitor to see if the observed phenotype is consistent with on-target inhibition.
-
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and adjusting this compound dosage.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Parameter | Value |
| Human DHODH | Enzymatic Assay | IC50 | 0.21 µM |
| Rat Liver DHODH | Enzymatic Assay | IC50 | 11 µM |
Data sourced from MedChemExpress and AbMole BioScience.
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | Parameter | Value |
| NCI-H226 | Lung Cancer | IC50 | 0.95 - 2.81 µM |
| HCT-116 | Colorectal Cancer | IC50 | 0.95 - 2.81 µM |
| MDA-MB-231 | Breast Cancer | IC50 | 0.95 - 2.81 µM |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the overnight medium and add the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Uridine Rescue Experiment
This protocol is designed to be performed in conjunction with a cell viability assay to confirm on-target activity.
Materials:
-
Same materials as the Cell Viability Assay
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
Procedure:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Prepare an additional set of treatment conditions that include a fixed concentration of uridine (e.g., 100 µM) in combination with the serial dilutions of this compound.
-
Remove the overnight medium and add the respective treatment media (this compound alone, and this compound with uridine).
-
Proceed with steps 4-8 of the Cell Viability Assay protocol.
-
Compare the cell viability curves in the presence and absence of uridine. A rightward shift in the IC50 curve in the presence of uridine indicates a successful rescue.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.
Experimental Workflow for Cell Viability and Uridine Rescue
Caption: A typical experimental workflow for assessing cell viability and performing a uridine rescue.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
hDHODH-IN-15 vehicle control recommendations
Welcome to the technical support center for hDHODH-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and important technical data to ensure the smooth execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of pyrimidines, the building blocks of DNA and RNA.[1][2] By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, which leads to an arrest of cell proliferation and is particularly effective against rapidly dividing cells that are highly dependent on this pathway.[1][2]
Q2: What is the recommended vehicle control for this compound in in vitro experiments?
A2: The recommended vehicle for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1] It is crucial to include a vehicle-only control in your experiments to ensure that any observed effects are due to the inhibitor and not the solvent. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Q3: I am observing lower than expected efficacy of this compound in my cell-based assays. What are the possible reasons?
A3: Several factors could contribute to lower than expected efficacy:
-
Presence of uridine in the culture medium: Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the inhibitory effect of this compound. It is recommended to use dialyzed FBS to remove small molecules like uridine.
-
High pyrimidine salvage pathway activity: The cell line you are using may have a highly active pyrimidine salvage pathway, making it less dependent on the de novo synthesis pathway.
-
Compound instability: this compound, like many small molecules, may have limited stability in aqueous solutions. It is advisable to prepare fresh working solutions from a frozen DMSO stock for each experiment.
-
Incorrect dosage: Ensure that the concentration range used is appropriate for your cell line. An initial dose-response experiment is recommended to determine the optimal concentration.
Q4: How can I confirm that the observed cellular effects are specifically due to hDHODH inhibition?
A4: A uridine rescue experiment is the gold standard for confirming the on-target activity of a DHODH inhibitor. Co-treatment of cells with this compound and exogenous uridine should reverse the phenotypic effects (e.g., decreased cell viability) caused by the inhibitor. A successful rescue strongly indicates that the observed effects are due to the depletion of the pyrimidine pool.
Q5: What are the best practices for storing this compound?
A5: For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of this compound upon dilution in aqueous buffer/media | The solubility limit of the compound has been exceeded. | - Lower the final concentration of this compound.- Prepare the final dilution in pre-warmed (37°C) media.- Briefly sonicate the final solution to aid dissolution. |
| High variability between replicate wells | Inconsistent cell seeding or uneven distribution of the compound. | - Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound to ensure even distribution. |
| No significant effect on cell viability | - Cell line is resistant due to a highly active pyrimidine salvage pathway.- Presence of uridine in the culture medium.- The inhibitor has degraded. | - Use a cell line known to be sensitive to DHODH inhibitors.- Use dialyzed FBS in your culture medium.- Prepare fresh working solutions of this compound for each experiment. |
| Vehicle control (DMSO) shows toxicity | The concentration of DMSO is too high. | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤0.5%). |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor | Target | IC50 (nM) |
| This compound | Human DHODH | 210[1] |
Table 2: Cellular Activity of this compound
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 (nM) |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810[1] |
Note: IC50/EC50 values can vary depending on the cell line, assay conditions, and experimental duration.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
This compound
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Also, prepare a vehicle control with the same final DMSO concentration.
-
Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: DHODH Enzyme Inhibition Assay (DCIP-Based)
Objective: To measure the in vitro inhibitory activity of this compound against recombinant hDHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotic acid (DHO) - Substrate
-
2,6-dichloroindophenol (DCIP) - Electron Acceptor
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant hDHODH, and DCIP.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at ~600-650 nm over time using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[3]
Protocol 3: Uridine Rescue Experiment
Objective: To confirm that the cellular effects of this compound are due to the inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium (with dialyzed FBS)
-
This compound
-
Uridine
-
DMSO (vehicle)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare treatment groups:
-
Vehicle control (DMSO)
-
This compound at a concentration around its IC50
-
Uridine alone (e.g., 100 µM)
-
This compound + Uridine
-
-
Add the respective treatments to the cells.
-
Incubate for the same duration as your standard cell viability assay (e.g., 72 hours).
-
Assess cell viability using a standard method.
-
Compare the cell viability between the different treatment groups. A significant increase in viability in the "this compound + Uridine" group compared to the "this compound" group indicates a successful rescue.
Visualizations
Caption: Mechanism of this compound action and the uridine rescue pathway.
Caption: A logical workflow for troubleshooting experiments with this compound.
References
Impact of serum on hDHODH-IN-15 activity
Welcome to the technical support center for hDHODH-IN-15. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly concerning the impact of serum on the inhibitor's activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH).[1] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By inhibiting hDHODH, this compound depletes the cellular pool of pyrimidines, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
Q3: My cell-based assay results with this compound show a weaker effect than expected based on the enzymatic IC50. What could be the reason?
A3: A discrepancy between enzymatic and cell-based assay results is common and can be attributed to several factors:
-
Serum Protein Binding: As mentioned in Q2, serum proteins in the cell culture medium can sequester the inhibitor, reducing its effective concentration.
-
Cellular Uptake and Efflux: The ability of this compound to cross the cell membrane and accumulate intracellularly to reach its mitochondrial target can vary between cell lines. Active efflux by membrane transporters can also reduce the intracellular concentration.
-
Metabolic Inactivation: The inhibitor may be metabolized by the cells into less active or inactive forms.
-
Pyrimidine Salvage Pathway: Cells can utilize the pyrimidine salvage pathway to circumvent the block in de novo synthesis, thereby reducing their sensitivity to DHODH inhibitors. The efficiency of the salvage pathway can differ between cell lines.
Q4: How can I mitigate the impact of serum on my experiments with this compound?
A4: To minimize the influence of serum, consider the following approaches:
-
Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions for the duration of the experiment, this will minimize protein binding effects.
-
Heat-Inactivated Serum: Using heat-inactivated serum may alter the conformation of some proteins, potentially reducing inhibitor binding, although this effect can be variable.
-
Measure Free Concentration: If feasible, determining the free concentration of this compound in your culture medium can provide a more accurate measure of the effective dose.
-
Titration Experiments: Perform dose-response experiments with varying concentrations of serum to empirically determine its effect on the IC50 of this compound in your specific cell line.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Variation in serum batch or concentration. | Use a single, quality-controlled batch of serum for a series of experiments. Ensure precise and consistent serum concentration in your media. |
| Cell density and growth phase. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. | |
| Instability of the compound. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. | |
| High background in enzymatic assay | Contamination of reagents. | Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers. |
| Non-specific reduction of the detection reagent. | Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal. | |
| No significant inhibition observed in cell-based assays | High serum concentration. | Reduce the serum concentration in your culture medium, if possible for your cell line. |
| Inactive compound. | Verify the identity and purity of your this compound stock. Test its activity in a cell-free enzymatic assay. | |
| Cell line is resistant. | Choose a cell line known to be sensitive to DHODH inhibitors or one with a high reliance on the de novo pyrimidine synthesis pathway. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Condition | IC50 (µM) |
| This compound | Human DHODH | Enzymatic Assay | 0.21[1] |
Table 2: Conceptual Impact of Serum on DHODH Inhibitor Potency
| Assay Condition | Expected Apparent IC50 | Rationale |
| Serum-Free | Lower | The majority of the inhibitor is free to interact with the target enzyme. |
| With Serum (e.g., 10% FBS) | Higher | A fraction of the inhibitor binds to serum proteins, reducing the free concentration available to inhibit the enzyme. The magnitude of this shift depends on the inhibitor's affinity for serum proteins. |
Experimental Protocols
Protocol 1: hDHODH Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q10
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Add the recombinant hDHODH enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Viability Assay
Objective: To determine the effect of this compound on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with and without serum for comparative studies)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the desired cell culture medium (with or without serum).
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway of DHODH Inhibition
References
Interpreting unexpected results from hDHODH-IN-15 studies
Welcome to the technical support center for hDHODH-IN-15 studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the human dihydroorotate dehydrogenase (hDHODH) enzyme.[1][2] This enzyme is critical for the de novo pyrimidine biosynthesis pathway, which is responsible for producing the building blocks of DNA and RNA.[1][3][4] By inhibiting hDHODH, the compound depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells that are highly dependent on this pathway.[2][5]
Q2: I am observing a weaker-than-expected anti-proliferative effect of this compound in my cell line. What could be the cause?
A2: A common reason for reduced efficacy is the presence of uridine in the cell culture medium, often supplied by standard fetal bovine serum (FBS).[6] Cells can utilize this exogenous uridine through the pyrimidine salvage pathway, bypassing the block in the de novo pathway caused by this compound. To address this, it is recommended to use dialyzed FBS, which has small molecules like uridine removed.[6]
Q3: How can I confirm that the observed cellular phenotype is a direct result of hDHODH inhibition?
A3: The gold-standard method to confirm on-target activity is a uridine rescue experiment.[2][7][8] If the cellular effect (e.g., decreased viability, cell cycle arrest) is reversed or significantly mitigated by the co-administration of exogenous uridine, it strongly indicates that the phenotype is due to the inhibition of the de novo pyrimidine synthesis pathway.[2][7][8][9]
Q4: Are there known off-target effects for hDHODH inhibitors?
A4: While this compound is designed to be selective, like many small molecule inhibitors, the possibility of off-target effects, especially at higher concentrations, should be considered.[2] Some studies on other compounds initially thought to target different proteins, such as FTO inhibitors FB23-2 and CS2 (brequinar), later revealed that their primary anti-proliferative effect was due to off-target inhibition of hDHODH.[7][8][10] This underscores the importance of the uridine rescue experiment to verify the mechanism of action.[7][8]
Troubleshooting Guide for Unexpected Results
This guide addresses specific unexpected outcomes you might encounter during your experiments with this compound.
Issue 1: High Variability in IC50 Values Across Experiments
-
Possible Cause 1: Inconsistent Cell Seeding Density. At high cell densities, the demand for pyrimidines is increased, and cell-cell interactions can influence drug sensitivity, potentially leading to a higher IC50 value.[2]
-
Solution: Perform an initial optimization experiment to determine the ideal cell seeding density that allows for logarithmic growth throughout the assay without reaching confluency. Ensure this density is used consistently in all subsequent experiments.[2]
-
-
Possible Cause 2: Compound Precipitation. this compound, like many hydrophobic small molecules, may precipitate out of solution in aqueous culture media, reducing its effective concentration.[2]
-
Solution: Ensure the compound is fully dissolved in the DMSO stock solution. When diluting into culture medium, vortex thoroughly and visually inspect for any precipitate. Preparing fresh dilutions for each experiment is recommended.
-
-
Possible Cause 3: Reagent Variability. Lot-to-lot variations in this compound, serum, or other media components can affect results.
-
Solution: Meticulously record the lot numbers of all reagents used. When a new lot is introduced, perform a validation experiment to compare its performance against the previous lot.
-
Issue 2: The Uridine Rescue Experiment Fails to Reverse the Phenotype
-
Possible Cause 1: Suboptimal Concentrations. The concentrations of this compound or uridine may be inappropriate. An excessively high inhibitor concentration could induce off-target toxicity that cannot be rescued by uridine, while too little uridine will be insufficient to replenish the pyrimidine pool.[9]
-
Solution: Perform a matrix titration experiment. Test a range of this compound concentrations around the IC50 value against several concentrations of uridine (e.g., 10 µM to 1 mM) to find the optimal window for rescue in your specific cell line.[9]
-
-
Possible Cause 2: Off-Target Effect. If a comprehensive titration fails to show any rescue, the observed phenotype at that concentration may be due to a genuine off-target effect unrelated to pyrimidine synthesis.
Issue 3: Unexpected Changes in Mitochondrial Function or Metabolism
-
Possible Cause: On-Target Effect on Cellular Respiration. hDHODH is a mitochondrial enzyme that links pyrimidine synthesis to the electron transport chain by transferring electrons to ubiquinone.[11][12][13] Therefore, its inhibition can impact mitochondrial respiration.[14] Some studies have shown that DHODH inhibition can reduce mitochondrial respiration and promote glycolysis.[14]
-
Solution: This may not be an "unexpected" result but rather a downstream consequence of on-target inhibition. To investigate this, measure metabolic parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Determine if these metabolic changes are also rescued by uridine supplementation.
-
Data Presentation
Table 1: Comparative IC50 Values of Selected hDHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | hDHODH | 25 (Enzymatic Assay)[2] | Potent inhibitor. |
| Jurkat cells | 20 (Proliferation Assay)[2] | ||
| Brequinar | hDHODH | 5.2[15] | A potent, well-characterized hDHODH inhibitor. |
| Teriflunomide | hDHODH | 773[15] | Active metabolite of Leflunomide, used clinically.[16] |
| Leflunomide | hDHODH | 98,000[15] | A pro-drug of Teriflunomide.[15] |
Note: IC50 values can vary significantly based on the assay conditions and cell line used. Direct comparison across different studies should be made with caution.[15]
Experimental Protocols
Protocol 1: Cell Viability Assay and Uridine Rescue
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium (using dialyzed FBS is recommended). For rescue arms, prepare an identical set of dilutions in medium supplemented with 100 µM uridine (concentration may need optimization).[2][9]
-
Treatment: Remove the overnight culture medium and add the media containing the different concentrations of this compound, with or without uridine. Include vehicle control (DMSO) and uridine-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a suitable method, such as WST-1 or CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the IC50 values in the presence and absence of uridine.
Protocol 2: DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[15]
-
Reagent Preparation: Prepare assay buffer, recombinant human DHODH (hDHODH), dihydroorotate (DHO) substrate, DCIP, and the inhibitor (this compound).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, a fixed concentration of hDHODH, and varying concentrations of this compound. Incubate for 30 minutes at 25°C.[15]
-
Reaction Initiation: Start the reaction by adding a solution containing DHO and DCIP to each well.
-
Measurement: Immediately monitor the decrease in absorbance at 600 nm over time using a microplate reader.[15]
-
Data Analysis: Calculate the initial reaction rate for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration to determine the enzymatic IC50 value.[15]
Visualizations
Caption: The de novo pyrimidine synthesis pathway and the mechanism of this compound.
Caption: A troubleshooting workflow for interpreting unexpected results from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
hDHODH-IN-15: A Novel Inhibitor of Dihydroorotate Dehydrogenase with a Unique Ferroptosis-Inducing Mechanism
In the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors, hDHODH-IN-15 emerges as a compound of significant interest for researchers in oncology and immunology. While sharing the common mechanism of action with other DHODH inhibitors—the disruption of de novo pyrimidine biosynthesis—this compound is distinguished by a novel proposed mechanism involving the induction of ferroptosis, a form of iron-dependent programmed cell death. This guide provides a comparative analysis of this compound against other well-characterized DHODH inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of DHODH Inhibitors
The in vitro potency and cellular activity of this compound and other prominent DHODH inhibitors are summarized below. These tables facilitate a direct comparison of their inhibitory capabilities.
Table 1: In Vitro Enzyme Inhibition [1]
| Inhibitor | Target | IC50 (nM) |
| This compound | Human DHODH | 210 |
| Brequinar | Human DHODH | 5.2 - 20 |
| Leflunomide (active metabolite A77 1726) | Human DHODH | Not specified |
| Vidofludimus | Human DHODH | Not specified |
| BAY 2402234 | Human DHODH | 1.2 |
| ASLAN003 | Human DHODH | 35 |
Note: The IC50 value for this compound was determined using rat liver DHODH in some studies, while the values for other inhibitors are typically reported for the human enzyme. This difference should be considered when comparing potencies.[2]
Table 2: Cellular Activity [1]
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 (nM) |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 |
| Brequinar | Various | Antiviral (West Nile Virus) | 78 |
| Brequinar | Con A-stimulated T cells | Proliferation | 260 |
| Leflunomide (A77 1726) | Not specified | Not specified | Not specified |
| Vidofludimus | Not specified | Not specified | Not specified |
| BAY 2402234 | MOLM-13, HEL (AML) | Cell Differentiation (CD11b upregulation) | 0.96 - 3.16 |
| BAY 2402234 | 9 Leukemia Cell Lines | Proliferation | 0.08 - 8.2 |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582 |
Experimental Protocols
Detailed methodologies for key experiments are provided to allow for replication and further investigation.
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the in vitro inhibitory activity of a compound against the DHODH enzyme.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of an electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of DCIP reduction, measured by a decrease in absorbance at a specific wavelength, is proportional to DHODH activity.[2][3]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer and recombinant human DHODH enzyme.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid, and the electron acceptor, DCIP.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
The IC50 value is then calculated by fitting the dose-response data to a suitable equation.[3]
Cell Proliferation Assay (MTT/XTT Assay)
This assay assesses the effect of a DHODH inhibitor on the proliferation and viability of cultured cells.
Principle: Tetrazolium salts, such as MTT or XTT, are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the DHODH inhibitor. Include a vehicle control (DMSO).
-
For rescue experiments, a parallel set of wells can be co-treated with the inhibitor and a high concentration of uridine (e.g., 100 µM) to bypass the de novo pyrimidine synthesis pathway.[3]
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for a few hours.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the EC50 or IC50 value.[3]
Signaling Pathways and Mechanisms of Action
The primary mechanism of all DHODH inhibitors is the depletion of the pyrimidine pool, which is crucial for DNA and RNA synthesis in rapidly dividing cells. However, this compound is suggested to have an additional mechanism involving the induction of ferroptosis.
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
All DHODH inhibitors, including this compound, Brequinar, and Leflunomide, target the same critical step in pyrimidine synthesis.
Caption: Inhibition of DHODH blocks the conversion of Dihydroorotate to Orotate, depleting pyrimidines.
Proposed Ferroptosis Induction by this compound
A key advantage of this compound is its proposed ability to induce ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][4][5][6][7][8] This provides a secondary mechanism to eliminate cancer cells.
Caption: this compound inhibits DHODH, reducing CoQH2 and promoting lipid peroxidation, leading to ferroptosis.
Experimental Workflow for Comparative Analysis
A logical workflow for comparing DHODH inhibitors is crucial for obtaining robust and comparable data.
Caption: A workflow for the systematic comparison of DHODH inhibitors from enzyme to cellular mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydroorotate dehydrogenase regulates ferroptosis in neurons after spinal cord injury via the P53‐ALOX15 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Frontiers | Targeting ferroptosis: novel therapeutic approaches and intervention strategies for kidney diseases [frontiersin.org]
- 8. The Warburg effect modulates DHODH role in ferroptosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Selectivity Profile: hDHODH-IN-15 versus Leflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two inhibitors of human dihydroorotate dehydrogenase (hDHODH): hDHODH-IN-15 and the established immunomodulatory drug, leflunomide. The primary focus is to present available experimental data on their on-target potency and off-target effects to aid in research and development decisions.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as autoimmune disorders and cancer. Leflunomide is a clinically approved disease-modifying antirheumatic drug (DMARD) that, upon administration, is rapidly converted to its active metabolite, A77 1726, a potent hDHODH inhibitor.[1][2] this compound is a more recently developed small molecule inhibitor of DHODH.[3] This guide aims to provide a comparative analysis of their selectivity based on currently available data.
Data Presentation: Quantitative Inhibitory Activity
The following table summarizes the known inhibitory activities of this compound and A77 1726 (the active metabolite of leflunomide) against their primary target, DHODH, and other off-target enzymes.
| Compound | Target | Inhibitory Activity (IC50/Ki) | Species | Reference |
| This compound | DHODH | IC50: 11 µM | Rat (liver) | [3] |
| hDHODH | Not Available | Human | ||
| A77 1726 | hDHODH | Ki: 2.7 µM | Human | |
| hDHODH | IC50: 388 nM | Human | [1] | |
| EGF Receptor Tyrosine Kinase | Effective Dose: 30-40 µM | Mammalian | [4] | |
| Janus Kinase 1 (JAK1) | Inhibitory Activity Demonstrated | Not Specified | [5] | |
| Janus Kinase 2 (JAK2) | Inhibitory Activity Demonstrated | Not Specified | [5] |
Note: A direct comparison of the potency of this compound and leflunomide against human DHODH is challenging due to the lack of publicly available IC50 data for this compound against the human enzyme. The provided IC50 for this compound is against the rat liver enzyme, which may differ in its sensitivity.
Selectivity Profile Overview
This compound:
Currently, there is limited publicly available information regarding the broader selectivity profile and off-target effects of this compound. Further studies are required to characterize its activity against a wider range of enzymes and cellular pathways.
Leflunomide (A77 1726):
The active metabolite of leflunomide, A77 1726, has been shown to have off-target effects beyond the inhibition of hDHODH. Notably, it can inhibit the activity of the epidermal growth factor (EGF) receptor tyrosine kinase at higher concentrations.[4] More recent studies have also indicated that A77 1726 can inhibit Janus kinases (JAKs), specifically JAK1 and JAK2, which are key components of cytokine signaling pathways.[5] Additionally, A77 1726 has been reported to modulate the production of various inflammatory mediators. These off-target activities may contribute to both the therapeutic efficacy and the adverse effect profile of leflunomide.
Experimental Protocols
hDHODH Enzyme Inhibition Assay:
A common method to determine the inhibitory potency (IC50) of compounds against hDHODH is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the enzymatic reaction.
-
Reagents:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Test compound (e.g., this compound or A77 1726) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of decrease is proportional to the DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound and Leflunomide.
Caption: Experimental workflow for determining the IC50 of hDHODH inhibitors.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abmole.com [abmole.com]
- 4. Inhibition of the epidermal growth factor receptor tyrosine kinase activity by leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of hDHODH-IN-15 and BAY 2402234 as hDHODH Inhibitors
For Immediate Publication
Shanghai, China – December 7, 2025 – In the landscape of targeted cancer therapy and autoimmune disease treatment, the inhibition of human dihydroorotate dehydrogenase (hDHODH) has emerged as a pivotal strategy. This guide provides a head-to-head comparison of two prominent hDHODH inhibitors, hDHODH-IN-15 and BAY 2402234, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative potencies, supported by available experimental data and detailed methodologies.
Human DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells.[1] By targeting this enzyme, inhibitors can effectively starve these cells of the necessary building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2]
Quantitative Comparison of Inhibitory Potency
A critical metric for evaluating the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological process by 50%. The table below summarizes the reported IC50 values for this compound and BAY 2402234 against hDHODH.
| Compound | Target | IC50 Value | Reference |
| This compound | Human DHODH | 0.21 µM (210 nM) | [3] |
| BAY 2402234 | Human DHODH | 1.2 nM | [4] |
Based on the available data, BAY 2402234 exhibits significantly higher potency against hDHODH in enzymatic assays, with an IC50 value in the low nanomolar range, approximately 175-fold more potent than this compound.
Experimental Protocols
The determination of IC50 values relies on robust and reproducible experimental assays. Below are the detailed methodologies for the key experiments cited in the evaluation of hDHODH inhibitors.
hDHODH Enzyme Inhibition Assay (DCIP-Based)
This spectrophotometric assay is a common method for measuring the enzymatic activity of hDHODH and the potency of its inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of hDHODH by 50%.
Principle: The assay measures the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of DCIP reduction, observed as a decrease in absorbance at 600-650 nm, is proportional to the enzyme's activity.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors (this compound, BAY 2402234) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO and perform serial dilutions to create a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant hDHODH enzyme, and the serially diluted inhibitor solutions. Include a vehicle control (DMSO only) and a no-enzyme control (for background measurement).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, dihydroorotate and DCIP.
-
Data Acquisition: Immediately monitor the decrease in absorbance at ~620 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Normalize the rates to the vehicle control (100% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Cellular Proliferation Assay (MTT-Based)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50%.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, NCI-H226, MDA-MB-231)[3]
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.[2]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of hDHODH inhibition, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: De Novo Pyrimidine Biosynthesis Pathway and hDHODH Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
References
Validating Novel hDHODH Inhibitors: A Comparative Guide with Established Benchmarks
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the efficacy of novel human dihydroorotate dehydrogenase (hDHODH) inhibitors, such as a hypothetical compound "hDHODH-IN-15," by comparing their performance against well-characterized, potent secondary inhibitors. By leveraging existing data on established compounds, researchers can effectively benchmark their novel inhibitors and gain valuable insights into their therapeutic potential. This guide presents a comparative analysis of two well-documented hDHODH inhibitors, Brequinar and BAY-2402234, and provides detailed experimental protocols for validation.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, including cancer cells, are highly dependent on this pathway to meet their nucleotide demands.[2][3] Inhibition of hDHODH depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis in these fast-dividing cells, making it an attractive target for cancer therapy.[3][4]
Comparative Efficacy of Established hDHODH Inhibitors
To effectively evaluate a new hDHODH inhibitor, it is crucial to compare its performance against established compounds. Brequinar and BAY-2402234 are two potent and selective hDHODH inhibitors with well-documented in vitro and in vivo activities.
Table 1: Comparison of hDHODH Inhibitor Potency
| Inhibitor | Target | IC50 (nM) | Cell Line | Cancer Type | EC50 (nM) | Reference |
| This compound | hDHODH | Data not available | - | - | Data not available | - |
| Brequinar | hDHODH | 5.2 - 20 | MOLM-13 | Acute Myeloid Leukemia | ~260 | [5][6][7] |
| T-47D | Breast Cancer | 80 | [8] | |||
| Jurkat | T-cell Leukemia | 0.68 | [9] | |||
| BAY-2402234 | hDHODH | 1.2 | MOLM-13 | Acute Myeloid Leukemia | 3.16 | [10][11][12] |
| HEL | Acute Myeloid Leukemia | 0.96 | [11][13] | |||
| THP-1 | Acute Myeloid Leukemia | 2.4 - 3.4 | [12] |
IC50: Half-maximal inhibitory concentration against the hDHODH enzyme. EC50: Half-maximal effective concentration in cell-based assays.
Signaling Pathway and Experimental Workflow
Understanding the underlying biological pathway and the experimental steps for validation is fundamental for accurate inhibitor characterization.
Caption: The role of hDHODH in the de novo pyrimidine biosynthesis pathway.
Caption: A generalized experimental workflow for validating hDHODH inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
hDHODH Enzymatic Inhibition Assay (DCIP Assay)
This assay measures the enzymatic activity of hDHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test inhibitors (this compound, Brequinar, BAY-2402234) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing assay buffer, DHO, and DCIP.
-
Add serial dilutions of the test inhibitors to the wells of the 96-well plate. Include a DMSO control.
-
Add the recombinant hDHODH enzyme to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates and normalize them to the DMSO control.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MOLM-13, HEL for leukemia; MCF-7 for breast cancer)
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
Uridine Rescue Experiment
This experiment confirms that the anti-proliferative effect of the inhibitor is due to the specific inhibition of the de novo pyrimidine biosynthesis pathway.
Procedure:
-
Follow the protocol for the cell proliferation assay.
-
In a parallel set of experiments, co-treat the cells with the test inhibitors and a saturating concentration of uridine (e.g., 100 µM).
-
If the inhibitor's effect is on-target, the addition of exogenous uridine should rescue the cells from the anti-proliferative effects.
By following this comparative guide, researchers can systematically validate the efficacy and mechanism of action of novel hDHODH inhibitors, paving the way for the development of new and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate Dehydrogenase Inhibitors Promote Cell Cycle Arrest and Disrupt Mitochondria Bioenergetics in Ramos Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Brequinar sodium | Dihydroorotate Dehydrogenase | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Cross-Species Efficacy of hDHODH-IN-15: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of hDHODH-IN-15 against dihydroorotate dehydrogenase (DHODH) from different species. DHODH is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, making it a significant target in the development of therapeutics for cancer and autoimmune diseases.[1][2] Understanding the cross-species activity of an inhibitor is paramount for the translation of preclinical research to clinical applications. This document summarizes the available quantitative data, outlines the experimental methodology for assessing DHODH inhibition, and visualizes the relevant biological pathway and experimental workflow.
Quantitative Comparison of this compound Activity
The inhibitory potency of this compound has been evaluated against DHODH from various species. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different sources and may not be directly comparable due to potential variations in experimental conditions. For context, the IC50 values of other well-characterized DHODH inhibitors against human DHODH are also included.
| Inhibitor | Target Species | Target Enzyme | IC50 (nM) | Reference |
| This compound | Human | DHODH | 210 | [1] |
| This compound | Rat | Liver DHODH | 11,000 | [3][4] |
| This compound | Mouse | DHODH | Data Not Available | |
| Brequinar | Human | DHODH | 5.2 - 20 | [1][2][5] |
| Teriflunomide | Human | DHODH | 388 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of DHODH in the de novo pyrimidine synthesis pathway and a generalized workflow for determining the inhibitory activity of compounds like this compound.
Caption: Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate.
Caption: A typical workflow for determining the IC50 value of a DHODH inhibitor.
Experimental Protocols
The IC50 values presented in this guide are typically determined using a spectrophotometric enzyme inhibition assay. This method measures the reduction of a chromogenic indicator, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
DHODH Enzyme Inhibition Assay (DCIP-Based)
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of DHODH by 50%.
Materials:
-
Recombinant DHODH enzyme (from the species of interest)
-
Dihydroorotate (DHODH substrate)
-
Coenzyme Q10 (or a soluble analog like decylubiquinone) as an electron acceptor
-
2,6-dichloroindophenol (DCIP) as a colorimetric indicator
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
This compound dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at approximately 600-650 nm
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations.
-
Assay Setup:
-
Add the assay buffer to the wells of a 96-well plate.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a DMSO-only vehicle control.
-
Add the recombinant DHODH enzyme to all wells except for a no-enzyme background control.
-
-
Pre-incubation: Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate and the electron acceptor (Coenzyme Q10 and DCIP).
-
Measurement: Immediately begin monitoring the decrease in absorbance at a wavelength between 600 nm and 650 nm using a microplate reader.[5][6] The rate of decrease in absorbance is proportional to the DHODH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (considered 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to hDHODH-IN-15 and ASLAN003 in Acute Myeloid Leukemia (AML) Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two inhibitors of human dihydroorotate dehydrogenase (hDHODH), hDHODH-IN-15 and ASLAN003, with a focus on their application in Acute Myeloid Leukemia (AML) models. The objective is to present available experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to DHODH Inhibition in AML
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate. A promising therapeutic strategy in AML is to overcome this differentiation blockade. The enzyme dihydroorotate dehydrogenase (DHODH) is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Malignant cells, including AML blasts, exhibit a high proliferation rate and are therefore heavily dependent on this pathway.[1] Inhibition of DHODH leads to pyrimidine starvation, which can induce cell cycle arrest, apoptosis, and, critically, the differentiation of AML cells.[1][2]
Comparative Overview
Data Presentation
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Human DHODH | 210 | |
| ASLAN003 | Human DHODH | 35 | [3] |
Table 2: In Vitro Cellular Activity in AML Models
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 (nM) | Reference |
| This compound | Data not available | Proliferation | - | |
| Data not available | Differentiation | - | ||
| ASLAN003 | THP-1 | Proliferation | 152 | [3] |
| MOLM-14 | Proliferation | 582 | [3] | |
| KG-1 | Proliferation | 382 | [3] | |
| MOLM-14 | Differentiation (CD11b+) | Approx. 100 (EC50) |
Note: The IC50 for this compound is from a vendor guide and not from a peer-reviewed AML study. Cytotoxicity data for this compound is available for non-AML cancer cell lines (NCI-H226, HCT-116, MDA-MB-231) with IC50 values ranging from 950 to 2810 nM.
Table 3: In Vivo Efficacy in AML Xenograft Models
| Inhibitor | Animal Model | AML Cell Line | Dosing | Key Outcomes | Reference |
| This compound | Data not available | - | - | - | |
| ASLAN003 | NOD/SCID mice | THP-1, MOLM-14 | 50 mg/kg, oral, daily | Reduced leukemic burden, prolonged survival, induced differentiation | [3] |
Mechanism of Action and Signaling Pathways
DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[2] In AML cells, this pyrimidine starvation has been shown to induce differentiation, reduce cell proliferation, and trigger apoptosis.[3] ASLAN003 has been reported to exert its anti-leukemic effects through these mechanisms and has also been shown to inhibit protein synthesis and activate AP-1 transcription.[3]
DHODH inhibition blocks pyrimidine synthesis, leading to anti-leukemic effects.
Experimental Protocols
In Vitro hDHODH Enzyme Inhibition Assay
A common method to assess the enzymatic inhibitory activity of compounds against hDHODH is a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.
-
Reagents: Recombinant human DHODH enzyme, dihydroorotate (substrate), coenzyme Q (electron acceptor), DCIP, reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
Procedure:
-
Add reaction buffer, DHODH enzyme, and coenzyme Q to a 96-well plate.
-
Add serial dilutions of the test compound (this compound or ASLAN003) or DMSO (vehicle control).
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding dihydroorotate.
-
Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
AML Cell Viability Assay
This protocol is used to determine the effect of the inhibitors on the proliferation and viability of AML cell lines.
-
Cell Lines: Human AML cell lines such as THP-1, MOLM-14, or KG-1.
-
Reagents: Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum), test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Treat the cells with a range of concentrations of the test compound or DMSO for 48-96 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis: Normalize the results to the DMSO-treated control cells and calculate the IC50 values.
AML Cell Differentiation Assay (Flow Cytometry)
This assay quantifies the induction of myeloid differentiation by assessing the expression of cell surface markers.
-
Cell Lines and Reagents: As above, plus fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
Procedure:
-
Treat AML cells with the test compound or DMSO for 96 hours.
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the fluorescently labeled antibodies on ice for 30 minutes.
-
Wash the cells to remove unbound antibodies.
-
Analyze the cells using a flow cytometer to determine the percentage of cells expressing the differentiation markers.
-
-
Data Analysis: Compare the percentage of marker-positive cells in the treated samples to the control samples.
In Vivo AML Xenograft Model
This protocol evaluates the anti-leukemic efficacy of the inhibitors in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID).
-
Procedure:
-
Inject human AML cells (e.g., 3 x 10^6 MOLM-14 cells) intravenously into the mice.
-
After allowing the cells to engraft (e.g., 3 days), randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., ASLAN003 at 50 mg/kg) or vehicle daily via oral gavage.
-
Monitor the mice for signs of disease and body weight.
-
The primary endpoint is overall survival.
-
-
Analysis: At the end of the study, or at defined time points, tissues such as bone marrow, spleen, and peripheral blood can be analyzed for leukemic burden (e.g., by flow cytometry for human CD45+ cells) and differentiation markers.
Preclinical evaluation workflow for DHODH inhibitors in AML models.
Conclusion
ASLAN003 is a well-characterized DHODH inhibitor with demonstrated potent anti-leukemic activity in a range of preclinical AML models.[3] It effectively inhibits the hDHODH enzyme, reduces the proliferation of AML cells, induces their differentiation, and shows significant efficacy in vivo.[3] In contrast, there is a notable lack of publicly available, peer-reviewed data on the activity of this compound in AML models. While it is reported to inhibit the hDHODH enzyme, its cellular and in vivo efficacy in the context of AML remains to be established in the scientific literature. Therefore, for researchers and drug developers focused on AML, ASLAN003 represents a compound with a substantial body of supporting experimental data, whereas this compound would require extensive preclinical evaluation to determine its potential as a therapeutic agent for this disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the In Vitro Specificity of hDHODH-IN-15: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro specificity of hDHODH-IN-15, a small-molecule inhibitor of human dihydroorotate dehydrogenase (hDHODH). The specificity of a drug candidate is a critical parameter, influencing its efficacy and potential for off-target toxicity. Here, we compare this compound with other known hDHODH inhibitors, presenting available experimental data and outlining key methodologies for specificity assessment.
Introduction to hDHODH Inhibition
Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway for their growth and survival.[1] Consequently, hDHODH has emerged as a promising therapeutic target for cancer, autoimmune diseases, and viral infections. This compound is a synthetic, small-molecule inhibitor of hDHODH, identified as a hydroxyfurazan analog of A771726, the active metabolite of leflunomide.[1][2]
Comparative Inhibitory Potency
The primary measure of a compound's potency against its target is the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The table below summarizes the available in vitro inhibitory activities of this compound and other well-characterized hDHODH inhibitors against human DHODH.
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Human DHODH | 210 | [3] |
| Brequinar | Human DHODH | ~20 | [4] |
| Teriflunomide (A77 1726) | Human DHODH | 930 | Not explicitly cited |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations. The data presented here is for comparative purposes.
Cellular Activity of this compound
Beyond enzymatic inhibition, the cytotoxic effect of this compound has been evaluated in several cancer cell lines.
| Cell Line | Assay | IC50 (µM) | Reference(s) |
| NCI-H226 (Lung Cancer) | Cytotoxicity | 0.95 | [3] |
| HCT-116 (Colon Cancer) | Cytotoxicity | 2.81 | [3] |
| MDA-MB-231 (Breast Cancer) | Cytotoxicity | >10 | [3] |
Evaluating Inhibitor Specificity
A comprehensive evaluation of inhibitor specificity involves assessing its activity against a broad range of other enzymes and cellular targets. While extensive off-target profiling data for this compound is not publicly available, several experimental approaches are crucial for determining the specificity of any inhibitor.
On-Target Validation in Cells: The Uridine Rescue Assay
A key experiment to confirm that the cellular effects of a DHODH inhibitor are due to its intended mechanism of action is the uridine rescue assay. Inhibition of hDHODH depletes the intracellular pool of pyrimidines. Supplementing the cell culture medium with uridine allows cells to bypass the de novo synthesis pathway via the pyrimidine salvage pathway, thus rescuing them from the anti-proliferative effects of the inhibitor. A successful rescue strongly indicates that the inhibitor's primary effect is on-target.[5]
Off-Target Profiling
To assess broader specificity, inhibitors are typically screened against panels of related and unrelated enzymes. For a dehydrogenase inhibitor like this compound, this would ideally include:
-
Other Dehydrogenases: To ensure selectivity against enzymes with similar substrate or cofactor binding sites.
-
Kinome Scans: Broad panels of kinases to identify any off-target kinase inhibition, a common source of toxicity.
-
Safety Pharmacology Panels: A standardized set of assays to assess effects on other critical cellular targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.
The lack of such publicly available data for this compound represents a significant gap in its specificity profile.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are generalized protocols for key assays used to evaluate DHODH inhibitors.
In Vitro hDHODH Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant hDHODH.
Principle: The oxidation of dihydroorotate to orotate by hDHODH is coupled to the reduction of a chromogenic or fluorogenic probe, allowing for spectrophotometric or fluorometric quantification of enzyme activity. A common method utilizes 2,6-dichloroindophenol (DCIP) as an electron acceptor, where its reduction leads to a decrease in absorbance at 600 nm.
Generalized Protocol:
-
Reagents:
-
Recombinant human hDHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
L-dihydroorotic acid (DHO), the substrate
-
Decylubiquinone (dUQ), a co-substrate
-
2,6-dichloroindophenol (DCIP), the electron acceptor
-
Test compound (e.g., this compound) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, DHO, dUQ, and DCIP.
-
Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding the hDHODH enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability to confirm direct interaction between the inhibitor and the target protein in intact cells or cell lysates.[6][7][8][9][10]
Generalized Protocol:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermocycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of soluble hDHODH in the supernatant at each temperature using a specific antibody-based method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Plot the amount of soluble hDHODH against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the evaluation process.
Caption: The de novo pyrimidine biosynthesis pathway highlighting the central role of hDHODH and the point of inhibition by this compound.
Caption: Experimental workflow for evaluating the in vitro specificity and mechanism of action of an hDHODH inhibitor.
Conclusion
This compound is an inhibitor of human dihydroorotate dehydrogenase with demonstrated activity in both enzymatic and cellular assays.[3] Its potency against hDHODH is within a relevant range for a lead compound. However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data from broad off-target screening panels. To fully evaluate the therapeutic potential of this compound, further studies, including kinome scans and screening against other dehydrogenases, are essential to understand its selectivity profile and predict potential off-target liabilities. The experimental protocols and workflows described in this guide provide a framework for conducting such a thorough in vitro specificity evaluation.
References
- 1. jddtonline.info [jddtonline.info]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel DHODH Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of dihydroorotate dehydrogenase (DHODH) inhibitors is rapidly evolving. This guide provides a head-to-head comparison of emerging novel inhibitors against established compounds, supported by experimental data, to inform strategic research and development decisions.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH has proven to be a valuable therapeutic strategy for autoimmune diseases and is a promising avenue for cancer and antiviral therapies. This guide focuses on a comparative analysis of two novel DHODH inhibitors, BAY 2402234 and ASLAN003, against the well-characterized inhibitors Brequinar and Teriflunomide.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of the selected DHODH inhibitors against the human enzyme and their efficacy in cellular assays.
| Inhibitor | Target | IC50 (nM) |
| Novel Inhibitors | ||
| BAY 2402234 | Human DHODH | 1.2 |
| ASLAN003 | Human DHODH | 35[1] |
| Established Inhibitors | ||
| Brequinar | Human DHODH | 5.2 - ~20 |
| Teriflunomide | Human DHODH | ~600 - 773 |
Table 1: In Vitro Enzyme Inhibition. This table compares the half-maximal inhibitory concentration (IC50) of the selected inhibitors against recombinant human DHODH. Lower values indicate higher potency.
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 (nM) |
| Novel Inhibitors | |||
| BAY 2402234 | MOLM-13, HEL (AML) | Cell Differentiation (CD11b upregulation) | 0.96 - 3.16 |
| 9 Leukemia Cell Lines | Proliferation | 0.08 - 8.2 | |
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152 - 582[1] |
| Established Inhibitors | |||
| Brequinar | A-375 (Melanoma) | Proliferation | 590 |
| A549 (Lung Cancer) | Proliferation | 4100 | |
| Teriflunomide | MDA-MB-468 (Breast Cancer) | Proliferation | 31,360 (96h) |
| BT549 (Breast Cancer) | Proliferation | 31,830 (96h) | |
| MDA-MB-231 (Breast Cancer) | Proliferation | 59,720 (96h) |
Table 2: Cellular Activity. This table presents the half-maximal effective/inhibitory concentration (EC50/IC50) of the inhibitors in various cancer cell lines, demonstrating their anti-proliferative and differentiation-inducing effects.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
The diagram above illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway, which is critical for the production of nucleotides required for DNA and RNA synthesis. DHODH inhibitors block the conversion of dihydroorotate to orotate, thereby depleting the pyrimidine pool and impeding cell proliferation[2][3].
The evaluation of novel DHODH inhibitors typically follows a structured workflow, beginning with in vitro enzymatic and cell-based assays to determine potency and cellular effects. Promising candidates then advance to in vivo studies in animal models to assess their pharmacokinetic and pharmacodynamic properties, as well as their efficacy and safety profiles[4].
Pharmacokinetics and Pharmacodynamics
BAY 2402234: Preclinical studies have shown that BAY 2402234 is an orally bioavailable inhibitor. Target engagement in vivo can be monitored by measuring the increase in plasma and tumoral levels of the DHODH substrate, dihydroorotate (DHO)[5]. A clinical trial for BAY 2402234 in myeloid malignancies was initiated to determine its safety, tolerability, and pharmacokinetics[6][7].
ASLAN003: This novel inhibitor is also orally active. Phase 1 clinical trials in healthy volunteers demonstrated dose-proportional pharmacokinetics and a favorable safety profile[8][9]. A phase 2a study in patients with acute myeloid leukemia (AML) was conducted to determine the optimal dose and preliminary efficacy[8][10]. Similar to other DHODH inhibitors, the pharmacodynamic effect of ASLAN003 can be assessed by monitoring DHO levels[11][12].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of DHODH inhibitors.
DHODH Enzyme Inhibition Assay (DCIP-Based)
This assay spectrophotometrically measures the enzymatic activity of DHODH. The reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP) is coupled to the oxidation of dihydroorotate by DHODH. The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-dihydroorotate (DHO) - DHODH substrate
-
Decylubiquinone (a Coenzyme Q10 analog) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Test inhibitors dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor, and the recombinant human DHODH enzyme.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of DHO and DCIP to each well.
-
Immediately monitor the decrease in absorbance at 600-650 nm over time in kinetic mode.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[13][14][15].
Cell Viability and Proliferation Assays (CCK-8 or MTT)
These colorimetric assays are used to assess the effect of DHODH inhibitors on cell viability and proliferation. They measure the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the existing medium and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 48 or 72 hours).
-
Add the CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 or IC50 value for cell growth[16][17].
Conclusion
The development of novel DHODH inhibitors like BAY 2402234 and ASLAN003 represents a significant advancement in the field, offering enhanced potency and potentially improved therapeutic windows compared to established inhibitors such as Brequinar and Teriflunomide. The comprehensive evaluation of these compounds, through a combination of in vitro and in vivo studies as outlined in this guide, is crucial for their successful translation into clinical applications for the treatment of cancer and other proliferative diseases. The provided data and protocols serve as a valuable resource for researchers to design and interpret their studies in this promising area of drug development.
References
- 1. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Leukemia | Study 19420 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. biospectrumasia.com [biospectrumasia.com]
- 9. FDA grants orphan designation to DHODH inhibitor for AML | MDedge [mdedge.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Uridine Rescue to Validate the On-Target Mechanism of hDHODH-IN-15
A Comparative Guide for Researchers
This guide provides a comprehensive overview of the uridine rescue assay as a critical tool to validate the mechanism of action of hDHODH-IN-15, a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH). We present a comparison of the compound's effects in the presence and absence of exogenous uridine, detailed experimental protocols, and visualizations to support the specific on-target activity of this compound.
Introduction: The Role of DHODH and the Principle of Uridine Rescue
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2][3] This pathway is essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[4][5] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleic acid precursors.[5]
Inhibition of DHODH by compounds like this compound blocks this pathway, leading to pyrimidine depletion, which can induce cell cycle arrest, apoptosis, and differentiation.[4][5][6] A uridine rescue experiment is a crucial control to confirm that the observed anti-proliferative or cytotoxic effects of a DHODH inhibitor are a direct result of pyrimidine starvation.[4][7] By supplying uridine to the culture medium, cells can bypass the enzymatic block via the pyrimidine salvage pathway, replenishing the nucleotide pool and "rescuing" the cells from the inhibitor's effects.[4][7][8] A successful rescue provides strong evidence for a specific, on-target mechanism of action.[4]
This compound is an inhibitor of hDHODH with an IC50 of 0.21 µM and has demonstrated cytotoxicity in various cancer cell lines.[9]
Comparative Performance of this compound
To validate that the cytotoxic effects of this compound are due to DHODH inhibition, its performance is compared against a negative control (vehicle) and a hypothetical off-target cytotoxic compound ("Compound X"). The key differentiator is the reversal of cytotoxicity by the addition of uridine.
Table 1: Comparative Cytotoxicity and Uridine Rescue
| Compound | Concentration (µM) | Cell Viability (- Uridine) | Cell Viability (+ 100 µM Uridine) | Rescue Effect |
|---|---|---|---|---|
| Vehicle (DMSO) | 0.1% | 100% | 98% | - |
| This compound | 1.0 | 45% | 95% | Yes |
| This compound | 2.5 | 15% | 89% | Yes |
| Compound X | 5.0 | 20% | 22% | No |
Data are representative. Actual values may vary based on cell line and experimental conditions.
The data clearly shows that while this compound significantly reduces cell viability, this effect is almost completely reversed by the addition of uridine. In contrast, the cytotoxicity of Compound X, which is presumed to act via an unrelated, off-target mechanism, is unaffected by uridine supplementation.
Visualizing the Mechanism and Workflow
Diagram 1: Pyrimidine Synthesis and Uridine Rescue Pathway
This diagram illustrates the de novo pyrimidine synthesis pathway, the specific blockade by this compound, and the bypass mechanism provided by the uridine salvage pathway.
Caption: De novo and salvage pathways for pyrimidine synthesis.
Diagram 2: Experimental Workflow for Uridine Rescue Assay
This flowchart outlines the key steps involved in performing a uridine rescue experiment to validate the on-target effects of this compound.
Caption: Step-by-step workflow for the uridine rescue assay.
Experimental Protocols
A detailed protocol is provided below for researchers to replicate the uridine rescue experiment.
Cell Viability / Proliferation Assay (e.g., using CellTiter-Glo®)
This protocol outlines a general framework. Optimization of cell density, compound concentrations, and incubation times is recommended for specific cell lines and experimental goals.[10]
1. Materials:
-
Cell line of interest (e.g., HCT-116)[9]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Uridine (stock solution, e.g., 100 mM in sterile water or PBS)[10]
-
White, clear-bottom 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
2. Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate the plate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell adherence and recovery.
3. Compound and Uridine Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Prepare two sets of these dilutions: one with and one without a final concentration of 100 µM uridine.[8][11] Also prepare vehicle controls with and without uridine.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate compound/uridine-containing medium to each well.
-
Treatment Groups:
-
Vehicle (DMSO) only
-
Vehicle (DMSO) + 100 µM Uridine
-
This compound (various concentrations)
-
This compound (various concentrations) + 100 µM Uridine
-
4. Incubation:
-
Incubate the plates for the desired period (e.g., 72 hours) under standard cell culture conditions.[10]
5. Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium volume).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-only control.
-
Plot the dose-response curves for this compound with and without uridine to visualize the rescue effect.
Conclusion
The uridine rescue assay is an indispensable tool for confirming the on-target mechanism of DHODH inhibitors. The experimental data and workflow provided in this guide demonstrate that the anti-proliferative effects of this compound are specifically mediated by the inhibition of the de novo pyrimidine synthesis pathway. This validation is a critical step in the preclinical development of targeted therapies, distinguishing specific on-target effects from potential off-target cytotoxicity and providing confidence in the compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ATP depletion, endogenous ROS and mediate S-phase arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. ashpublications.org [ashpublications.org]
Navigating the Therapeutic Potential of hDHODH-IN-15: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of rapidly evolving cancer and autoimmune disease therapeutics, the precise evaluation of a drug's therapeutic window is paramount for its clinical success. This guide offers a comparative analysis of hDHODH-IN-15, a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH), against established and investigational DHODH inhibitors, providing researchers, scientists, and drug development professionals with a data-driven assessment of its potential.
This compound is a potent inhibitor of hDHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is a key metabolic vulnerability in rapidly proliferating cells, such as cancer cells and activated lymphocytes, which require a constant supply of nucleotides for DNA and RNA synthesis. By inhibiting hDHODH, this compound effectively depletes the pyrimidine pool, leading to cell cycle arrest and apoptosis.
This guide presents a head-to-head comparison of this compound with other notable DHODH inhibitors: the approved drugs Leflunomide and Teriflunomide, and the clinical-stage inhibitor Brequinar. The analysis is based on available preclinical and clinical data, focusing on efficacy and toxicity to delineate the therapeutic window of each compound.
Quantitative Comparison of DHODH Inhibitors
To facilitate a clear comparison, the following tables summarize the in vitro potency and available preclinical and clinical toxicity data for this compound and its alternatives.
| Compound | Target | IC50 (nM) | Cellular IC50 (nM) | Data Source(s) |
| This compound | hDHODH | 210 | 950-2810 (Cancer cell lines) | [1] |
| Brequinar | hDHODH | 5.2 | Varies by cell line | [2] |
| Teriflunomide | hDHODH | ~950 | Varies by cell line | [3] |
| Leflunomide (active metabolite A77 1726) | hDHODH | ~600 | Varies by cell line | [4] |
| Table 1: In Vitro Potency of DHODH Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity or cell viability by 50%. |
| Compound | Animal Model | Dosing Regimen | Observed Efficacy | Observed Toxicity | Data Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Brequinar | Mouse (HNSCC Xenograft) | 50 mg/kg/day, i.p. for 5 days | Significant tumor growth delay | Maximum tolerated dose | [5] |
| Brequinar | Mouse (Neuroblastoma Xenograft) | Not specified | Tumor growth suppression | Not specified | [6] |
| Brequinar | Mouse (Melanoma Xenograft) | Not specified | ~90% tumor regression (in combination) | Not specified | [7] |
| Leflunomide | Dog (Immune-mediated diseases) | 1.6-2.9 mg/kg/day, p.o. | 70.5% positive response | Diarrhea, lethargy, hemorrhage, thrombocytopenia, increased liver enzymes at higher doses. | [8][9][10] |
| Teriflunomide | Mouse (MS model) | Not specified | Reduced disease severity | Not specified | [11] |
| Table 2: Preclinical In Vivo Efficacy and Toxicity of DHODH Inhibitors. This table highlights the significant data gap for the in vivo profile of this compound. |
| Compound | Indication(s) | Common Adverse Events in Humans | Data Source(s) |
| This compound | Not applicable (preclinical) | Not applicable | |
| Brequinar | Investigational (Cancer) | Myelosuppression, mucositis, skin rash, gastrointestinal toxicity | [12] |
| Leflunomide | Rheumatoid Arthritis, Psoriatic Arthritis | Diarrhea, nausea, hair loss, liver enzyme elevation, hypertension | [4] |
| Teriflunomide | Multiple Sclerosis | Diarrhea, nausea, hair thinning, liver enzyme elevation, hypertension | [13][14] |
| Table 3: Clinical Applications and Common Adverse Events of DHODH Inhibitors. |
Signaling Pathways and Experimental Workflows
The primary mechanism of action for all compared DHODH inhibitors is the blockade of the de novo pyrimidine synthesis pathway. The following diagram illustrates this pathway and the point of inhibition.
The determination of a therapeutic window relies on a series of well-defined experimental protocols. The following workflow outlines the key steps in assessing the efficacy and toxicity of DHODH inhibitors.
Detailed Experimental Protocols
1. hDHODH Enzyme Inhibition Assay (Colorimetric)
-
Principle: This assay measures the enzymatic activity of recombinant human DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.
-
Materials: Recombinant hDHODH, Dihydroorotate (substrate), Coenzyme Q (electron acceptor), DCIP, Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100), Test compounds.
-
Procedure:
-
Add assay buffer, recombinant hDHODH, and Coenzyme Q to a 96-well plate.
-
Add serial dilutions of the test compound (e.g., this compound) or vehicle control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding dihydroorotate and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Cell Viability Assay (MTT Assay)
-
Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials: Cancer or immune cell lines, Cell culture medium, MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl), Test compounds.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value by plotting viability against the logarithm of the inhibitor concentration.
3. In Vivo Tumor Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), Human cancer cell line, Matrigel, Test compound formulation, Calipers.
-
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined dosing schedule and route.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups. Monitor for signs of toxicity, such as weight loss or changes in behavior.
Discussion and Future Directions
The available data indicates that this compound is a potent inhibitor of hDHODH with cytotoxic activity against cancer cell lines in vitro. Its enzymatic IC50 of 210 nM is within a relevant range for a potential therapeutic agent, although it is less potent than Brequinar (IC50 5.2 nM)[2].
A significant gap in the current knowledge is the lack of in vivo data for this compound. Without information on its pharmacokinetics, maximum tolerated dose, and efficacy in animal models, a comprehensive assessment of its therapeutic window is not possible. The established alternatives, Leflunomide and Teriflunomide, have well-characterized, albeit narrow, therapeutic windows in their approved indications, with known dose-limiting toxicities including hepatotoxicity and myelosuppression[4][14]. Brequinar, despite its high potency, has faced challenges in clinical development due to a narrow therapeutic index and significant toxicity[12].
For this compound to advance as a viable clinical candidate, future research must focus on comprehensive preclinical in vivo studies. These should include pharmacokinetic profiling to understand its absorption, distribution, metabolism, and excretion, as well as dose-ranging toxicology studies in relevant animal models to determine its safety profile. Efficacy studies in various cancer and autoimmune disease models will be crucial to establish a potential therapeutic niche.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. A Retrospective Study on the Safety and Efficacy of Leflunomide in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Retrospective Study on the Safety and Efficacy of Leflunomide in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Teriflunomide in the treatment of multiple sclerosis: current evidence and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
A Head-to-Head Showdown: hDHODH-IN-15 Versus First-Generation DHODH Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, hDHODH-IN-15, against its first-generation predecessors, Brequinar, Leflunomide, and its active metabolite, Teriflunomide. This document synthesizes available experimental data to illuminate the comparative potency and cellular activity of these compounds, offering a valuable resource for advancing research in oncology, immunology, and beyond.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[1] First-generation DHODH inhibitors, including Leflunomide (an approved treatment for autoimmune diseases) and Brequinar (investigated in oncology trials), have paved the way for more targeted therapies.[2] this compound represents a newer entrant in this class of inhibitors, necessitating a thorough comparative analysis.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro enzymatic potency and cellular activity of this compound and first-generation DHODH inhibitors based on publicly available data.
Table 1: In Vitro Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Human DHODH | 210[3] | |
| Brequinar | Human DHODH | 5.2 - 20[2][3][4] | |
| Teriflunomide | Human DHODH | 411 - 773[2] | Active metabolite of Leflunomide. |
| Leflunomide | Human DHODH | ~98,000[5] | Pro-drug of Teriflunomide.[5] |
Note: IC50 values can vary between studies due to different experimental conditions. A direct comparison is most accurate when data is generated from head-to-head studies.
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Assay | EC50 / IC50 (nM) |
| This compound | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810[3] |
| Brequinar | T-ALL cell lines | Cell Viability (CellTiter-Glo) | Nanomolar range[6] |
| Teriflunomide | Various | Antiviral / Antiproliferative | Micromolar range[7] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DHODH Enzymatic Activity Assay (DCIP-Based)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance.[8][9]
Principle: The enzymatic activity of DHODH is determined by spectrophotometrically monitoring the reduction of DCIP.[10]
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 100 µM CoQ10, and 200 µM DCIP.[8]
-
Add recombinant human DHODH to the wells of a 96-well plate containing the reaction mixture.
-
Add varying concentrations of the DHODH inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells and pre-incubate for 30 minutes at 25°C.[8]
-
Initiate the reaction by adding 500 µM DHO to each well.[8]
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[8]
-
Calculate the rate of the reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (General Protocol)
This protocol determines the effect of DHODH inhibitors on the proliferation of cell lines.
Principle: Cell viability is assessed using various methods, such as the metabolic conversion of a substrate into a colored or luminescent product.
Materials:
-
Cancer cell lines (e.g., HCT-116, MOLM-13)
-
Complete cell culture medium
-
DHODH inhibitor
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well opaque-walled microplates (for luminescent assays) or standard 96-well plates
-
Luminometer or spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Conclusion
Based on the available in vitro data, the first-generation inhibitor Brequinar demonstrates the highest potency against the human DHODH enzyme, with IC50 values in the low nanomolar range. This compound shows an intermediate potency, being more potent than Teriflunomide but significantly less potent than Brequinar at the enzymatic level. In cellular assays, this compound exhibits cytotoxic effects in the high nanomolar to low micromolar range. Further head-to-head studies encompassing a broader range of cell lines, pharmacokinetic profiling, and in vivo efficacy models are warranted to fully elucidate the therapeutic potential of this compound in comparison to these established first-generation inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synergistic Potential of hDHODH-IN-15 in Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
hDHODH-IN-15 is a novel and potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making hDHODH an attractive target for therapeutic intervention. While this compound holds promise as a monotherapy, its true potential may be unlocked in combination with other anti-cancer agents. By creating a state of pyrimidine starvation, this compound can induce cellular vulnerabilities that enhance the efficacy of other drugs, leading to synergistic anti-tumor effects.
This guide provides a comparative overview of the predicted synergistic effects of this compound with various classes of anti-cancer compounds. As direct experimental data for this compound in combination therapies is not yet widely available, this analysis is based on the well-documented synergistic interactions of other potent DHODH inhibitors, such as Brequinar, (R)-HZ05, and MEDS433. The presented data serves as a predictive framework for designing future preclinical studies involving this compound.
Predicted Synergistic Combinations with this compound
Based on the mechanisms of action and observed synergies with other DHODH inhibitors, this compound is predicted to exhibit synergistic activity with the following classes of compounds.
Quantitative Analysis of Synergistic Effects with Other DHODH Inhibitors
The following tables summarize quantitative data from preclinical studies demonstrating the synergistic or additive anti-tumor effects of various DHODH inhibitors in combination with other therapeutic agents. This data provides a strong rationale for exploring similar combinations with this compound.
Table 1: Synergy with Tyrosine Kinase Inhibitors (TKIs)
| DHODH Inhibitor | Combination Partner (TKI) | Cancer Type | Cell Line(s) | Key Quantitative Data | Observed Effect |
| (R)-HZ05 | Bemcentinib (AXL Inhibitor) | Mantle Cell Lymphoma | GRANTA-519, JEKO-1, Z-138 | Increased apoptosis in combination vs. single agents.[1] | Synergistic |
| (R)-HZ05 | Ibrutinib (BTK Inhibitor) | Mantle Cell Lymphoma | GRANTA-519, JEKO-1, Z-138 | Enhanced cell death with the combination.[1] | Synergistic |
Table 2: Synergy with BCL2 Inhibitors
| DHODH Inhibitor | Combination Partner | Cancer Type | Cell Line(s) | Key Quantitative Data | Observed Effect |
| Brequinar | Venetoclax | High-Grade B-cell Lymphoma | DB, SU-DHL4 | Combination of 500 nM Brequinar and 20 nM Venetoclax showed the most apparent synergistic effects.[2] | Synergistic |
| Brequinar | Venetoclax | High-Grade B-cell Lymphoma | Xenograft Model | Significant tumor growth inhibition with combination treatment compared to single agents.[2][3] | Synergistic |
Table 3: Synergy with Chemotherapeutic Agents
| DHODH Inhibitor | Combination Partner | Cancer Type | Cell Line(s) | Key Quantitative Data | Observed Effect |
| MEDS433 | Ara-C (Cytarabine) | Acute Myeloid Leukemia | THP1, MV4-11, OCI-AML3 | Combination significantly increased the apoptotic rate compared to single agents, resulting in a near-additive effect.[4][5] | Near-additive |
| MEDS433 | Idarubicin | Acute Myeloid Leukemia | THP1, MV4-11, OCI-AML3 | The combination resulted in a significant increase in the apoptotic rate.[4][5] | Near-additive |
| MEDS433 | Decitabine | Acute Myeloid Leukemia | THP1, MV4-11, OCI-AML3 | A significant increase in apoptosis was observed with the combination.[4][5] | Near-additive |
| Brequinar | Cisplatin | Cervical Cancer | CaSki, HeLa | Combination of Brequinar (0.1-0.2 µM) and Cisplatin (1-2 µM) synergistically induced ferroptosis.[6] | Synergistic |
| Brequinar | Temozolomide | Neuroblastoma | TH-MYCN mice | Striking effect on the survival of homozygous transgenic mice.[7] | Synergistic |
Table 4: Synergy with Other Targeted Agents
| DHODH Inhibitor | Combination Partner | Cancer Type | Cell Line(s) | Key Quantitative Data | Observed Effect |
| MEDS433 | Dipyridamole (hENT1/2 Blocker) | Acute Myeloid Leukemia | THP1, MV4-11, OCI-AML3, Primary AML cells | Strong synergistic effect, with a dramatic increase in the apoptotic rate in both cell lines and primary cells.[4][5] | Synergistic |
| Teriflunomide | Dipyridamole (hENT1/2 Blocker) | Acute Myeloid Leukemia | AML cell lines | Combination resulted in a net increase in the apoptotic rate far above 60% in every tested AML cell line.[4] | Synergistic |
Experimental Protocols
Below are representative protocols for key experiments to assess the synergistic effects of this compound with other compounds.
In Vitro Cell Viability and Synergy Assay
This protocol describes the methodology to assess the synergistic effect of a DHODH inhibitor (e.g., this compound) and a combination agent on cancer cell lines using a luminescent cell viability assay.
Materials:
-
This compound
-
Combination agent
-
Cancer cell lines of interest
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. A common approach is to use a constant ratio of the two drugs based on their respective IC50 values. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 48-72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[8]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[10][11] Alternatively, calculate the Highest Single Agent (HSA) synergy score.[12][13]
-
Apoptosis Assay by Flow Cytometry
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using Annexin V, and distinguishes necrotic cells using Propidium Iodide (PI).
Materials:
-
This compound
-
Combination agent
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining:
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.[15]
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and synergy.
Caption: Workflow for in vitro synergy assessment.
Caption: DHODH and BCL2 inhibitor synergy mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 8. OUH - Protocols [ous-research.no]
- 9. promega.com [promega.com]
- 10. punnettsquare.org [punnettsquare.org]
- 11. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 12. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 13. HSA function - RDocumentation [rdocumentation.org]
- 14. kumc.edu [kumc.edu]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of hDHODH-IN-15: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling hDHODH-IN-15 must adhere to stringent disposal procedures to ensure laboratory safety, minimize environmental contamination, and maintain regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound in both solid and liquid forms.
Immediate Safety and Handling Precautions
-
Eye Protection: Wear chemical safety goggles with side-shields.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound is not publicly available, the hazard profile of similar dihydroorotate dehydrogenase (DHODH) inhibitors suggests that this compound should be treated as hazardous waste. Always refer to your institution's Environmental Health and Safety (EHS) guidelines for specific disposal requirements.
| Waste Type | Recommended Container | Key Disposal Consideration |
| Solid Waste | Labeled, sealed, and chemically compatible container | Do not mix with non-hazardous waste. |
| Liquid Waste (in DMSO) | Labeled, sealed, and chemically compatible container | Segregate from aqueous and other incompatible solvent waste. |
| Contaminated Sharps | Puncture-resistant sharps container | Do not recap, bend, or break needles. |
| Contaminated Labware | Labeled, sealed, and chemically compatible container | Decontaminate if possible, or dispose of as hazardous waste. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires the segregation of waste streams to ensure safe handling and compliance with regulations.
Disposal of Solid this compound Waste
This category includes expired or unused solid this compound, as well as contaminated items such as weighing paper, gloves, and pipette tips.
-
Waste Collection: Carefully place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container must have a secure lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Follow your institution's established procedures to request a hazardous waste pickup from your EHS department.
Disposal of Liquid this compound Waste
This includes any unused solutions of this compound, typically dissolved in solvents like dimethyl sulfoxide (DMSO).
-
Waste Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container. Do not overfill the container.
-
Labeling: Label the container with "Hazardous Waste," and list all constituents, for example, "this compound in DMSO." Include the estimated concentrations and volumes.
-
Storage: Store the sealed liquid waste container in secondary containment (such as a chemical-resistant tray) in a designated satellite accumulation area.
-
Disposal Request: Arrange for disposal through your institution's EHS office. Do not pour any this compound solution down the drain.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional EHS.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, prevent further spread by using absorbent materials such as chemical spill pads or vermiculite.
-
Cleanup:
-
For small solid spills, gently sweep up the material, avoiding dust generation, and place it in the solid hazardous waste container.
-
For small liquid spills, use an appropriate absorbent material.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Personal Decontamination: Remove any contaminated clothing and wash exposed skin thoroughly with soap and water.
Experimental Workflow and Disposal Logic
The following diagram outlines the decision-making process for the proper handling and disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Personal protective equipment for handling hDHODH-IN-15
This guide provides immediate, essential safety, and logistical information for handling the research compound hDHODH-IN-15. The procedures outlined are intended for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment.
Compound Information: this compound is an inhibitor of human dihydroorotate dehydrogenase (hDHODH) with an IC50 of 0.21 µM.[1][2] It has shown cytotoxicity in various cancer cell lines and can induce ferroptosis.[1][2] As with many research compounds, the full toxicological properties of this compound may not be fully characterized. Therefore, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure. A risk assessment should be conducted for all procedures involving this compound to ensure adequate protection.[3][4]
Summary of Required PPE:
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must meet ANSI Z87.1 standards.[5] Goggles are required when there is a splash hazard.[3][6] |
| Face Shield | To be worn in addition to safety glasses or goggles during procedures with a high risk of splashing.[5][6] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[6] For compounds with unknown toxicity, consider double-gloving or using a more resistant glove material. Always consult the glove manufacturer's compatibility chart.[7] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[5][6] Ensure it is fully buttoned. |
| Full-Length Pants and Closed-Toe Shoes | Pants should cover the entire leg.[5] Shoes must be non-perforated.[6] | |
| Respiratory Protection | Respirator (e.g., N95 or higher) | Required when working with the solid form of the compound outside of a certified chemical fume hood to prevent inhalation of dust.[6][8] |
Operational Plan: Handling Procedures
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[8]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an eye wash station and safety shower are accessible.[8]
-
Don all required PPE as outlined in the table above.
-
-
Weighing Solid Compound:
-
Perform all weighing of powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.
-
-
Preparing Stock Solutions:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
This compound is often supplied as a solution in DMSO.[9] Handle these solutions with the same level of care as the solid compound.
-
-
Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
Keep containers sealed when not in use.
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) after each use.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous chemical waste.[10] Do not dispose of this compound down the drain or in the regular trash.[8]
Waste Segregation and Disposal Procedures:
| Waste Stream | Description | Disposal Container and Labeling |
| Solid Waste | Unused solid this compound, contaminated gloves, pipette tips, and other disposable labware.[8] | Sealable, leak-proof container labeled "Hazardous Waste" with the full chemical name. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents.[8] | Sealable, chemical-resistant container labeled "Hazardous Waste" with the full chemical name and solvent. |
| Sharps Waste | Contaminated needles and syringes. | Puncture-resistant sharps container labeled "Hazardous Waste" and "Sharps". |
Disposal Workflow:
Caption: Logical workflow for the safe disposal of this compound waste.
Institutional Guidelines: Always adhere to your institution's specific protocols for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures and to arrange for waste pickup.[10]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 8. benchchem.com [benchchem.com]
- 9. tebubio.com [tebubio.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
